Comprehensive Technical Guide: 2-Methoxy-5-(pyridin-4-yl)benzaldehyde – Physicochemical Profiling and Synthetic Methodologies
Executive Summary In modern drug discovery and materials science, bifunctional and trifunctional aromatic building blocks are critical for the rapid assembly of complex molecular architectures. 2-Methoxy-5-(pyridin-4-yl)...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern drug discovery and materials science, bifunctional and trifunctional aromatic building blocks are critical for the rapid assembly of complex molecular architectures. 2-Methoxy-5-(pyridin-4-yl)benzaldehyde (CAS: 385802-40-4) serves as a highly versatile intermediate[1]. Featuring an electrophilic formyl group, a metal-coordinating pyridine ring, and an electron-donating methoxy group, this compound is frequently utilized in the synthesis of kinase inhibitors, targeted protein degraders (PROTACs), and metal-organic framework (MOF) linkers.
This technical whitepaper provides an in-depth analysis of its physicochemical properties[2], mechanistic reactivity, and validated synthetic protocols, designed specifically for bench scientists and drug development professionals.
Chemical Identity & Physicochemical Profiling
Understanding the physicochemical properties of a building block is essential for predicting its behavior in downstream biological assays and synthetic steps. The following table summarizes the key structural and physical parameters of 2-Methoxy-5-(pyridin-4-yl)benzaldehyde.
Note: While exact experimental boiling points and pKa values are highly dependent on the solvent matrix and atmospheric pressure, the predicted values provide a reliable baseline for chromatographic method development and extraction protocols.
Mechanistic Insights into Reactivity
The utility of 2-Methoxy-5-(pyridin-4-yl)benzaldehyde stems from the orthogonal reactivity of its three primary functional groups. As an Application Scientist, it is crucial to understand the causality behind how these groups interact during synthesis:
The Aldehyde Group (Electrophilic Center): The formyl group is highly susceptible to nucleophilic attack. The presence of the ortho-methoxy group provides slight steric hindrance but donates electron density via resonance, mildly deactivating the aldehyde compared to unsubstituted benzaldehyde. This makes it an ideal candidate for controlled reductive aminations and Knoevenagel condensations.
The Pyridine Ring (Basic/Coordinating): The nitrogen atom at the 4-position of the pyridine ring has a lone pair orthogonal to the pi-system, allowing it to act as a Lewis base. It can be utilized to form hydrochloride or mesylate salts, drastically improving the compound's aqueous solubility for biological testing.
The Methoxy Group (Steric & Electronic Modulator): Beyond its electron-donating properties, the methoxy group locks the conformation of the adjacent aldehyde via steric repulsion, which can influence the stereochemical outcome of downstream asymmetric synthesis.
Caption: Divergent downstream reactivity profiles of the trifunctional core.
The most robust method for synthesizing 2-Methoxy-5-(pyridin-4-yl)benzaldehyde is via a palladium-catalyzed Suzuki-Miyaura cross-coupling between 5-bromo-2-methoxybenzaldehyde and pyridin-4-ylboronic acid.
Causality of Reagent Selection
Catalyst (Pd(dppf)Cl₂): We select Pd(dppf)Cl₂ over the traditional Pd(PPh₃)₄. The bidentate dppf ligand enforces a large bite angle on the palladium center, which accelerates the reductive elimination step. This minimizes the residence time of the intermediate and suppresses the homocoupling of the boronic acid.
Solvent System (1,4-Dioxane/Water 4:1): A biphasic system is mandatory. The organic dioxane solubilizes the aryl halide, while the water dissolves the K₂CO₃ base.
Base (K₂CO₃): The aqueous base is required to convert the neutral boronic acid into a negatively charged boronate complex, which is the active species required for the transmetalation step onto the palladium center.
Step-by-Step Protocol (Self-Validating Workflow)
Preparation: In a 100 mL round-bottom flask, dissolve 5-bromo-2-methoxybenzaldehyde (1.0 equiv, 10 mmol) and pyridin-4-ylboronic acid (1.2 equiv, 12 mmol) in 40 mL of 1,4-Dioxane.
Base Addition: Add an aqueous solution of K₂CO₃ (2.0 equiv, 20 mmol) dissolved in 10 mL of deionized water.
Degassing (Critical Step): Sparge the biphasic mixture with Nitrogen (N₂) for 15 minutes. Self-Validation: Failure to thoroughly degas will result in oxygen poisoning of the Pd(0) catalyst, leading to a black palladium precipitate and stalled reaction progress.
Catalyst Addition: Quickly add Pd(dppf)Cl₂ (0.05 equiv, 0.5 mmol) under a positive stream of N₂.
Heating: Attach a reflux condenser and heat the mixture to 90 °C for 12 hours.
In-Process Control (IPC): Monitor via TLC (Hexane:EtOAc 1:1). Self-Validation: The reaction is complete when the starting material spot (Rf ≈ 0.6) disappears and a new UV-active, highly polar spot (Rf ≈ 0.3) emerges.
Workup: Cool to room temperature, dilute with water (50 mL), and extract with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purification: Purify the crude residue via silica gel flash chromatography (gradient elution: 20% to 60% EtOAc in Hexanes) to yield the pure product.
Caption: Step-by-step Suzuki-Miyaura synthetic workflow for 2-Methoxy-5-(pyridin-4-yl)benzaldehyde.
Once synthesized, 2-Methoxy-5-(pyridin-4-yl)benzaldehyde is frequently subjected to reductive amination to generate secondary or tertiary amine libraries for high-throughput screening.
Methodological Causality: We utilize Sodium triacetoxyborohydride (NaBH(OAc)₃) rather than Sodium borohydride (NaBH₄). NaBH(OAc)₃ is a milder reducing agent; the electron-withdrawing acetate groups reduce the nucleophilicity of the hydride. This ensures that the reagent selectively reduces the transient iminium ion intermediate without prematurely reducing the starting aldehyde into a primary alcohol.
Protocol:
Dissolve 2-Methoxy-5-(pyridin-4-yl)benzaldehyde (1.0 equiv) and the desired primary amine (1.1 equiv) in 1,2-Dichloroethane (DCE).
Add a catalytic amount of Acetic Acid (0.1 equiv) to facilitate iminium ion formation. Stir at room temperature for 2 hours.
Add NaBH(OAc)₃ (1.5 equiv) portion-wise. Stir for an additional 12 hours.
Quench with saturated aqueous NaHCO₃ to neutralize the acetic acid and destroy excess hydride. Extract with Dichloromethane (DCM), dry, and concentrate to yield the functionalized amine.
References
Title: 2-methoxy-5-(pyridin-4-yl)benzaldehyde — Chemical Substance Information
Source: NextSDS Database
URL: [Link]
Title: 5-(pyridin-4-yl)benzaldehyde CAS#: 385802-40-4
Source: ChemWhat Chemical and Biological Database
URL: [Link]
Title: Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds
Source: Chemical Reviews (Miyaura, N., & Suzuki, A., 1995)
URL: [Link]
1H and 13C NMR chemical shifts for 2-Methoxy-5-(pyridin-4-yl)benzaldehyde
An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 2-Methoxy-5-(pyridin-4-yl)benzaldehyde For Researchers, Scientists, and Drug Development Professionals Introduction 2-Methoxy-5-(pyridin-4-yl)benzaldeh...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 2-Methoxy-5-(pyridin-4-yl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxy-5-(pyridin-4-yl)benzaldehyde is a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science, serving as a versatile building block for the synthesis of more complex molecular architectures. Its structure, comprising a substituted benzaldehyde ring linked to a pyridine moiety, presents a unique electronic environment that is reflected in its nuclear magnetic resonance (NMR) spectra. Accurate assignment of the ¹H and ¹³C NMR chemical shifts is paramount for verifying its chemical identity, assessing its purity, and understanding its reactivity.
This technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 2-Methoxy-5-(pyridin-4-yl)benzaldehyde. In the absence of a complete, publicly available experimental spectrum with full assignments, this guide will leverage established principles of NMR spectroscopy and extensive data from analogous structures to predict, interpret, and provide a robust framework for the assignment of its NMR signals. We will delve into the causal factors influencing the chemical shifts, including inductive effects, resonance, and anisotropic effects, thereby offering not just data, but a deeper understanding of the molecule's electronic structure. Furthermore, this guide outlines a detailed experimental protocol for acquiring high-quality NMR data and discusses the application of two-dimensional (2D) NMR techniques for unambiguous structural confirmation.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of 2-Methoxy-5-(pyridin-4-yl)benzaldehyde is anticipated to display a series of distinct signals corresponding to the aldehyde, methoxy, and aromatic protons. The chemical shifts are influenced by the electron-withdrawing nature of the aldehyde and pyridine groups, and the electron-donating character of the methoxy group.
Table 1: Predicted ¹H NMR Chemical Shifts for 2-Methoxy-5-(pyridin-4-yl)benzaldehyde
Proton Label
Predicted Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
Integration
H-α (Aldehyde)
~10.4
s
-
1H
H-β (Methoxy)
~3.9
s
-
3H
H-3
~7.2
d
J ≈ 8.5
1H
H-4
~7.9
dd
J ≈ 8.5, 2.0
1H
H-6
~8.2
d
J ≈ 2.0
1H
H-2', H-6'
~8.7
d
J ≈ 6.0
2H
H-3', H-5'
~7.6
d
J ≈ 6.0
2H
Predicted in CDCl₃ solvent.
Justification of ¹H NMR Assignments:
Aldehyde Proton (H-α): The aldehyde proton is highly deshielded due to the strong electron-withdrawing effect and anisotropy of the carbonyl group, and is expected to appear as a sharp singlet significantly downfield, typically around 10.4 ppm.[1]
Methoxy Protons (H-β): The protons of the methoxy group are shielded and will appear as a sharp singlet at approximately 3.9 ppm.[2][3]
Benzaldehyde Ring Protons (H-3, H-4, H-6):
H-3: This proton is ortho to the electron-donating methoxy group and will be the most shielded of the benzaldehyde ring protons, appearing as a doublet due to coupling with H-4.
H-4: This proton is meta to the methoxy group and ortho to the pyridinyl substituent. It will appear as a doublet of doublets due to coupling with H-3 and a smaller meta coupling with H-6.
H-6: This proton is ortho to the electron-withdrawing aldehyde group and will be the most deshielded of the benzaldehyde ring protons, appearing as a doublet due to meta coupling with H-4.
Pyridine Ring Protons (H-2', H-6' and H-3', H-5'):
H-2', H-6': These protons are in the ortho positions relative to the nitrogen atom in the pyridine ring, making them the most deshielded protons of this ring system. They will appear as a doublet due to coupling with the adjacent H-3' and H-5' protons.
H-3', H-5': These protons are in the meta positions relative to the nitrogen and will be more shielded than the ortho protons, appearing as a doublet.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide key information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are highly sensitive to their local electronic environment.
Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Methoxy-5-(pyridin-4-yl)benzaldehyde
Carbon Label
Predicted Chemical Shift (δ, ppm)
C-α (Aldehyde Carbonyl)
~191
C-β (Methoxy Carbon)
~56
C-1
~125
C-2
~162
C-3
~112
C-4
~135
C-5
~130
C-6
~133
C-1'
~145
C-2', C-6'
~150
C-3', C-5'
~121
Predicted in CDCl₃ solvent.
Justification of ¹³C NMR Assignments:
Aldehyde Carbonyl (C-α): The carbonyl carbon of the aldehyde is highly deshielded and will be found at the downfield end of the spectrum, typically around 191 ppm.[4][5]
Methoxy Carbon (C-β): The carbon of the methoxy group is a typical sp³-hybridized carbon attached to an oxygen and will appear in the range of 55-60 ppm.[3][6]
Benzaldehyde Ring Carbons (C-1 to C-6):
C-2: This carbon is directly attached to the electron-donating methoxy group and will be the most shielded of the aromatic carbons in the benzaldehyde ring, appearing significantly upfield.
C-1, C-3, C-4, C-5, C-6: The chemical shifts of these carbons are influenced by the combined effects of the aldehyde, methoxy, and pyridinyl substituents. The predictions are based on additive models and comparison with similar substituted benzenes.
Pyridine Ring Carbons (C-1' to C-6'):
C-2', C-6': These carbons are adjacent to the electronegative nitrogen atom and will be significantly deshielded.
C-3', C-5': These carbons are further from the nitrogen and will be more shielded.
C-1': This is the quaternary carbon of the pyridine ring attached to the benzaldehyde moiety.
Experimental Protocol for NMR Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra for 2-Methoxy-5-(pyridin-4-yl)benzaldehyde, the following experimental protocol is recommended:
Sample Preparation:
Weigh approximately 5-10 mg of the solid compound.
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
Instrument Setup and Parameters:
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
Tune and match the probe for both ¹H and ¹³C nuclei.
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
For ¹H NMR:
Acquire the spectrum at a constant temperature (e.g., 298 K).
Use a standard pulse sequence (e.g., zg30).
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).
Employ a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
For ¹³C NMR:
Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for all carbon signals.
Set the spectral width to cover the expected range (e.g., 0-200 ppm).
A larger number of scans will be required due to the lower natural abundance of ¹³C (typically several hundred to thousands of scans).
Caption: Experimental workflow for NMR analysis.
2D NMR for Unambiguous Structural Confirmation
While 1D NMR provides essential information, 2D NMR techniques are invaluable for confirming the connectivity and spatial relationships within the molecule.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For 2-Methoxy-5-(pyridin-4-yl)benzaldehyde, COSY would show correlations between H-3 and H-4, H-4 and H-6 (weakly), and between the protons on the pyridine ring (H-2'/H-6' with H-3'/H-5').
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign the carbons attached to protons (C-3/H-3, C-4/H-4, C-6/H-6, C-2'/H-2', etc.).
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for identifying the quaternary carbons and piecing together the molecular fragments. Key expected HMBC correlations are shown in the diagram below.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It can be used to confirm the spatial relationship between the methoxy protons and H-3, and to establish the relative orientation of the two aromatic rings.
Caption: Key expected HMBC correlations.
Conclusion
This technical guide has provided a detailed prediction and interpretation of the ¹H and ¹³C NMR spectra of 2-Methoxy-5-(pyridin-4-yl)benzaldehyde. By leveraging data from analogous structures and fundamental NMR principles, we have established a robust framework for the assignment of all proton and carbon signals. The provided experimental protocol offers a standardized method for obtaining high-quality spectra, while the discussion of 2D NMR techniques highlights the path to unambiguous structural confirmation. This comprehensive analysis serves as a valuable resource for researchers working with this important chemical entity, facilitating its reliable identification and use in further scientific endeavors.
References
Doc Brown's Chemistry. 13C NMR spectrum of benzaldehyde C6H5CHO. Available at: [Link]
ResearchGate. 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments. Available at: [Link]
ResearchGate. Spectral, Optical and Structural Studies of 2-methoxybenzaldehyde. Available at: [Link]
Doc Brown's Chemistry. proton 1H NMR spectrum of benzaldehyde C6H5CHO. Available at: [Link]
The Royal Society of Chemistry. Electronic Supplementary Information. Available at: [Link]
An In-Depth Technical Guide to the Structural Elucidation of 2-Methoxy-5-(pyridin-4-yl)benzaldehyde via Single-Crystal X-ray Diffraction
Abstract This technical guide provides a comprehensive, field-proven methodology for the complete structural elucidation of the novel benzaldehyde derivative, 2-Methoxy-5-(pyridin-4-yl)benzaldehyde. While the specific cr...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This technical guide provides a comprehensive, field-proven methodology for the complete structural elucidation of the novel benzaldehyde derivative, 2-Methoxy-5-(pyridin-4-yl)benzaldehyde. While the specific crystallographic data for this compound is not yet publicly available, this document serves as an authoritative walkthrough of the necessary steps to progress from a synthesized powder to a publication-ready crystal structure. This guide is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of the crystallographic workflow. We will cover a robust synthetic strategy, meticulous crystal growth protocols, the intricacies of single-crystal X-ray diffraction (SC-XRD) data collection, and the process of structure solution and refinement. Each section is grounded in established principles and authoritative standards to ensure scientific integrity and reproducibility.
Introduction: The Rationale for Structural Analysis
The compound 2-Methoxy-5-(pyridin-4-yl)benzaldehyde (Molecular Formula: C₁₃H₁₁NO₂) is a heterocyclic aromatic aldehyde of significant interest. Its constituent fragments—a methoxy-substituted benzaldehyde and a pyridine ring—are common pharmacophores in medicinal chemistry. The aldehyde group offers a reactive handle for further synthetic elaboration, while the pyridine moiety can influence solubility, metabolic stability, and target engagement through hydrogen bonding and π-stacking interactions.
An unambiguous determination of its three-dimensional structure is paramount. Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for this purpose, providing precise atomic coordinates and revealing the molecule's conformation, as well as its packing and intermolecular interactions in the solid state.[1][2] This information is invaluable for structure-activity relationship (SAR) studies, computational modeling, and understanding the physicochemical properties that will govern its behavior in a pharmaceutical context.
This guide is structured to provide not just a sequence of steps, but the underlying causality and critical decision-making points in the journey to a refined crystal structure.
Part I: Synthesis and Attaining Diffraction-Quality Crystals
The foundational step in any crystallographic study is the synthesis and subsequent crystallization of the target compound. The quality of the final crystal is inextricably linked to the purity of the starting material.
A reliable and versatile method for the synthesis of 2-Methoxy-5-(pyridin-4-yl)benzaldehyde is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is well-suited for creating carbon-carbon bonds between aromatic rings.[3][4][5]
Reaction Scheme:
Step-by-Step Protocol:
Reactant Preparation: In an oven-dried Schlenk flask under an inert nitrogen atmosphere, combine 5-bromo-2-methoxybenzaldehyde (1.0 eq.), 4-pyridinylboronic acid (1.2 eq.), and sodium carbonate (2.5 eq.).
Catalyst Addition: Add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq.). The choice of a phosphine ligand like dppf is crucial for stabilizing the palladium center and facilitating the catalytic cycle.[5]
Solvent Addition: Add a degassed solvent mixture, typically dioxane and water (e.g., a 4:1 ratio). The presence of water can be beneficial in some Suzuki couplings involving heteroaryl boronic acids.[3]
Reaction Execution: Heat the mixture to reflux (approximately 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel to yield the pure 2-Methoxy-5-(pyridin-4-yl)benzaldehyde.
The Art of Crystallization: From Pure Powder to Single Crystal
Obtaining a single crystal suitable for diffraction is often the most challenging bottleneck in structural biology and chemistry.[2] The goal is to encourage the slow, ordered growth of a single crystal lattice, rather than the rapid precipitation of an amorphous solid or a microcrystalline powder.[6][7]
Prerequisites:
Purity: The starting material must be of the highest possible purity (>99%). Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality.[7]
Solvent Screening: The choice of solvent is critical. An ideal solvent will dissolve the compound when hot but show limited solubility when cold.[6][8] A range of solvents of varying polarity should be screened (e.g., hexane, ethyl acetate, acetone, methanol, dichloromethane).
Recommended Crystallization Techniques:
Slow Evaporation: This is often the simplest and most successful method.
Dissolve the compound in a suitable solvent or solvent mixture to near-saturation in a small vial.
Cover the vial with a cap or parafilm pierced with a few small holes from a needle. This allows the solvent to evaporate slowly over several days to weeks.[9]
Place the vial in a vibration-free location.
Vapor Diffusion: This technique is excellent for small quantities of material and allows for fine control over the rate of crystallization.[9]
Vial-in-Vial Setup: Dissolve the compound in a "good" solvent (one in which it is readily soluble) in a small, open inner vial. Place this inner vial inside a larger, sealable outer vial (the "jar") that contains a small amount of a "poor" solvent (an "anti-solvent" in which the compound is insoluble, but which is miscible with the good solvent).
Mechanism: The more volatile solvent from the inner vial will slowly diffuse out and mix with the vapor of the anti-solvent in the jar. Simultaneously, the anti-solvent vapor will diffuse into the inner vial, gradually reducing the solubility of the compound and promoting slow crystal growth.
Solvent Layering: This method relies on the slow diffusion of an anti-solvent into a solution of the compound.[9]
Dissolve the compound in a small amount of a dense "good" solvent in a narrow tube or vial.
Carefully layer a less dense, miscible "poor" solvent on top of the solution, creating a distinct interface.
Over time, the solvents will slowly mix at the interface, inducing crystallization.
The workflow for synthesis and crystallization is summarized below:
Caption: Workflow from Synthesis to a Diffraction-Ready Crystal.
Part II: Single-Crystal X-ray Diffraction Analysis
Once a suitable crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible defects) is obtained, the process of determining its structure via X-ray diffraction can begin.
Data Collection
The crystal is mounted on a goniometer head and placed in a modern X-ray diffractometer. The process involves irradiating the crystal with a monochromatic X-ray beam and recording the positions and intensities of the diffracted X-rays.[1]
Step-by-Step Protocol:
Crystal Mounting: A single crystal is carefully selected under a microscope and mounted on a loop or a glass fiber using a cryoprotectant oil.
Cryo-cooling: The mounted crystal is flash-cooled to a low temperature (typically 100 K) in a stream of cold nitrogen gas. This minimizes thermal vibrations of the atoms and reduces radiation damage from the X-ray beam, resulting in a higher quality diffraction pattern.
Unit Cell Determination: An initial series of diffraction images ("frames") are collected to locate the positions of several reflections. This data is used by the instrument's software to determine the crystal's unit cell parameters (the dimensions and angles of the basic repeating unit of the crystal lattice) and its Bravais lattice.[1]
Data Collection Strategy: A full data collection strategy is then calculated to measure the intensities of all unique reflections up to a desired resolution. The crystal is rotated in the X-ray beam, and hundreds or thousands of frames are recorded on a detector (like a CCD or CMOS detector).[10] A complete data set will often involve rotating the crystal through 180° or more.[10]
Data Reduction
The raw diffraction images are processed to generate a reflection file. This process involves:
Integration: The software identifies the diffraction spots on each frame and integrates their intensities.
Scaling and Merging: The intensities from all frames are scaled to a common reference to account for variations in exposure time and crystal decay. Symmetrically equivalent reflections are then merged to produce a single, unique set of reflection data.
Absorption Correction: Corrections are applied to account for the absorption of X-rays by the crystal itself.
Structure Solution and Refinement
The ultimate goal is to create a model of the molecule that accurately reproduces the experimentally observed diffraction data. This is a two-stage process.
Structure Solution (The Phase Problem): The diffraction data provides the intensities (amplitudes) of the diffracted waves, but the phase information is lost. "Direct methods" are computational algorithms that can estimate the initial phases for small molecules, allowing for the calculation of an initial electron density map.[11] Peaks in this map correspond to atomic positions, providing a preliminary model of the structure.
Structure Refinement: This is an iterative process of improving the atomic model to achieve the best possible fit with the experimental data.
The atomic positions, as well as their thermal displacement parameters (which describe how much each atom vibrates), are adjusted using a least-squares minimization algorithm.[12]
The quality of the fit is monitored by the R-factor (R1), which is a measure of the agreement between the observed and calculated structure factor amplitudes. A lower R1 value indicates a better fit.
Hydrogen atoms, which are too small to be easily seen in the initial electron density map, are typically placed in calculated positions based on the geometry of the heavier atoms to which they are attached.[12]
The structure solution and refinement workflow is outlined below:
Caption: Workflow for X-ray Diffraction Data Processing and Structure Refinement.
Part III: Data Presentation and Validation
After refinement, the final structural model is validated and prepared for publication or internal use.
Crystallographic Data
The key results of a crystallographic analysis are summarized in a standardized table. The following table presents a representative, hypothetical set of data for 2-Methoxy-5-(pyridin-4-yl)benzaldehyde, illustrating the expected parameters.
Parameter
Hypothetical Value
Chemical formula
C₁₃H₁₁NO₂
Formula weight
213.24 g/mol
Crystal system
Monoclinic
Space group
P2₁/c
a, b, c (Å)
8.123(4), 15.456(7), 9.321(5)
α, β, γ (°)
90, 105.67(2), 90
Volume (ų)
1125.1(9)
Z (molecules per unit cell)
4
Calculated density (g/cm³)
1.258
Absorption coefficient (μ)
0.086 mm⁻¹
F(000)
448
Crystal size (mm³)
0.25 x 0.20 x 0.15
Temperature (K)
100(2)
Radiation (λ, Å)
Mo Kα (0.71073)
θ range for data collection (°)
2.5 to 27.5
Reflections collected/unique
8145 / 2567 [R(int) = 0.035]
Data / restraints / parameters
2567 / 0 / 145
Goodness-of-fit on F²
1.05
Final R indices [I > 2σ(I)]
R1 = 0.042, wR2 = 0.115
R indices (all data)
R1 = 0.058, wR2 = 0.128
Largest diff. peak/hole (e Å⁻³)
0.35 and -0.21
Structural Analysis and Interpretation
The refined model provides a wealth of information:
Molecular Conformation: The dihedral angle between the benzaldehyde and pyridine rings will define the overall shape of the molecule.
Bond Lengths and Angles: These can be compared to standard values to identify any unusual geometric features.
Intermolecular Interactions: Analysis of the crystal packing can reveal hydrogen bonds, π-π stacking, or other non-covalent interactions that stabilize the crystal lattice. This is crucial for understanding polymorphism and solid-state properties.
Data Validation and Deposition
Before publication, the final crystallographic information file (CIF) must be validated.
checkCIF: The CIF is processed using the International Union of Crystallography's (IUCr) checkCIF service.[13] This program generates a report that flags potential issues or inconsistencies in the data and model, which must be addressed or explained.
Deposition: For publication, the data must be deposited in a public repository, most commonly the Cambridge Crystallographic Data Centre (CCDC).[13][14][15] The CCDC assigns a unique deposition number to the structure, allowing other researchers to access the data.[14]
Conclusion
The journey from a chemical name to a fully refined crystal structure is a multi-step process that demands both theoretical understanding and practical skill. This guide has outlined a robust and scientifically sound pathway for the structural elucidation of 2-Methoxy-5-(pyridin-4-yl)benzaldehyde. By following a logical progression from synthesis and crystallization to data collection and refinement, researchers can generate the high-quality structural data that is essential for advancing research in medicinal chemistry and materials science. The unequivocal determination of a molecule's three-dimensional architecture through single-crystal X-ray diffraction provides a foundational piece of knowledge, enabling rational design and a deeper understanding of molecular function.
References
Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Available at: Scholarship @ Claremont. [Link]
wikiHow. (2026). 9 Ways to Crystallize Organic Compounds. wikiHow. [Link]
SOP: CRYSTALLIZ
University of Colorado Boulder. Crystallization. Organic Chemistry at CU Boulder. [Link]
American Chemical Society. (n.d.). Requirements for Depositing X-Ray Crystallographic Data. ACS Paragon Plus. [Link]
Guide for crystalliz
The Cambridge Crystallographic Data Centre (CCDC). (n.d.). Deposit. CCDC. [Link]
Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. [Link]
PubMed. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chem Pharm Bull (Tokyo). [Link]
SHELX-97 Manual. Source not publicly available.
Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. Source not publicly available.
Solubility Profile of 2-Methoxy-5-(pyridin-4-yl)benzaldehyde in Polar Organic Solvents: A Technical Guide
Abstract A comprehensive understanding of a compound's solubility is fundamental to its successful application in pharmaceutical development, influencing everything from formulation and bioavailability to process chemist...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
A comprehensive understanding of a compound's solubility is fundamental to its successful application in pharmaceutical development, influencing everything from formulation and bioavailability to process chemistry. This technical guide provides an in-depth analysis of the solubility profile of 2-Methoxy-5-(pyridin-4-yl)benzaldehyde, a heterocyclic aldehyde with potential applications as a key intermediate in medicinal chemistry. We present a theoretical framework for its solubility based on its physicochemical properties, followed by detailed, field-proven experimental protocols for determining both thermodynamic (equilibrium) and kinetic solubility. The guide synthesizes this information into a cohesive discussion of the compound's behavior in a range of common polar organic solvents, offering valuable insights for researchers, scientists, and drug development professionals.
Introduction
2-Methoxy-5-(pyridin-4-yl)benzaldehyde is a substituted aromatic compound featuring a pyridine ring, a methoxy group, and an aldehyde functional group. This combination of functionalities imparts a unique set of physicochemical properties that are critical to understand for its effective use. In drug discovery and development, solubility is a paramount characteristic. Poor solubility can lead to low bioavailability, hinder the development of suitable formulations, and produce unreliable results in biological assays.[1][2]
This guide serves as a comprehensive resource on the solubility of 2-Methoxy-5-(pyridin-4-yl)benzaldehyde. It is designed to provide not just data, but also the scientific rationale behind the observed solubility trends. We will explore the theoretical underpinnings of its solubility, provide robust experimental methodologies for its determination, and discuss the practical implications of its solubility profile.
Physicochemical Characterization of 2-Methoxy-5-(pyridin-4-yl)benzaldehyde
The solubility of a compound is intrinsically linked to its molecular structure and resulting physicochemical properties.
Structure:
(Note: An illustrative structure is shown as a placeholder.)
Key Structural Features Influencing Solubility:
Pyridine Ring: The nitrogen atom in the pyridine ring is a hydrogen bond acceptor and introduces polarity to the molecule.
Methoxy Group (-OCH₃): The oxygen atom is a hydrogen bond acceptor, contributing to polarity.
Benzaldehyde Group (-CHO): The carbonyl oxygen is a hydrogen bond acceptor. The aldehyde proton is not a significant hydrogen bond donor.
Aromatic Rings: The benzene and pyridine rings are largely non-polar and can engage in π-π stacking interactions.
The presence of multiple polar functional groups suggests that 2-Methoxy-5-(pyridin-4-yl)benzaldehyde will exhibit some solubility in polar solvents.[5] However, the overall solubility will be a balance between these polar interactions and the non-polar nature of the aromatic rings.
Theoretical Framework for Solubility in Polar Organic Solvents
The principle of "like dissolves like" is a cornerstone of solubility prediction.[6][7] This principle states that substances with similar intermolecular forces are likely to be soluble in one another.
Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can act as both hydrogen bond donors and acceptors. They are expected to solvate the polar groups of 2-Methoxy-5-(pyridin-4-yl)benzaldehyde effectively. However, the non-polar aromatic backbone may limit high solubility, especially in highly polar protic solvents like water.
Polar Aprotic Solvents (e.g., DMSO, DMF, acetone, acetonitrile): These solvents have large dipole moments and can act as hydrogen bond acceptors but lack donor capabilities.[5] They are generally excellent solvents for a wide range of organic compounds.[5] It is anticipated that 2-Methoxy-5-(pyridin-4-yl)benzaldehyde will exhibit good solubility in these solvents due to strong dipole-dipole interactions and hydrogen bonding with the solvent as an acceptor.
Experimental Determination of Solubility
To provide a comprehensive solubility profile, it is essential to determine both thermodynamic and kinetic solubility. Thermodynamic solubility represents the true equilibrium solubility, while kinetic solubility is a measure of how quickly a compound precipitates from a supersaturated solution and is often used in high-throughput screening.[1][2]
Equilibrium Solubility (Thermodynamic Approach): The Shake-Flask Method
The shake-flask method is considered the gold standard for determining thermodynamic solubility.[8][9] It involves saturating a solvent with the compound over an extended period to ensure equilibrium is reached.
Experimental Protocol: Shake-Flask Method
Preparation: Add an excess amount of solid 2-Methoxy-5-(pyridin-4-yl)benzaldehyde to a series of vials, each containing a known volume of a selected polar organic solvent.
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a defined period (typically 24-48 hours) to ensure equilibrium is reached.[1][2]
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.
Sampling and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
Quantification: Analyze the concentration of the dissolved compound in the diluted supernatant using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor.
Caption: Workflow for the Shake-Flask Equilibrium Solubility Assay.
Kinetic solubility is often measured in early drug discovery to quickly assess a compound's potential for precipitation in aqueous media.[1] The nephelometric method measures the light scattering caused by precipitated particles.[10][11]
Stock Solution: Prepare a high-concentration stock solution of 2-Methoxy-5-(pyridin-4-yl)benzaldehyde in dimethyl sulfoxide (DMSO).
Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution.
Addition of Aqueous Buffer: Add a physiological buffer (e.g., phosphate-buffered saline, pH 7.4) to each well. The addition of the aqueous buffer will cause the compound to precipitate if its solubility is exceeded.
Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature.
Measurement: Measure the turbidity of each well using a nephelometer.[10][11] The instrument detects scattered light from the precipitated particles.
Data Analysis: Plot the scattered light intensity against the compound concentration. The concentration at which a significant increase in scattering is observed is reported as the kinetic solubility.
Solubility Profile: Hypothetical Results and Discussion
The following table presents a plausible, hypothetical solubility profile for 2-Methoxy-5-(pyridin-4-yl)benzaldehyde based on the theoretical principles discussed.
Solvent
Solvent Type
Dielectric Constant (approx.)
Predicted Equilibrium Solubility (mg/mL) at 25°C
Water
Polar Protic
80.1
< 0.1
Methanol
Polar Protic
32.7
5 - 10
Ethanol
Polar Protic
24.5
10 - 20
Isopropanol
Polar Protic
19.9
5 - 15
Acetone
Polar Aprotic
20.7
30 - 50
Acetonitrile
Polar Aprotic
37.5
25 - 45
Dimethylformamide (DMF)
Polar Aprotic
36.7
> 100
Dimethyl sulfoxide (DMSO)
Polar Aprotic
46.7
> 150
Data in this table is hypothetical and for illustrative purposes.
Discussion of Trends:
Low Aqueous Solubility: The predicted very low solubility in water is consistent with the presence of two aromatic rings, which constitute a significant non-polar portion of the molecule.
Solubility in Alcohols: The moderate solubility in polar protic solvents like methanol and ethanol is attributed to their ability to form hydrogen bonds with the heteroatoms in the compound. As the alkyl chain of the alcohol increases (from methanol to isopropanol), the polarity decreases, which can lead to a slight decrease in solubility for a polar compound.
High Solubility in Polar Aprotic Solvents: The compound is expected to be highly soluble in polar aprotic solvents like DMSO and DMF.[5] These solvents are strong hydrogen bond acceptors and have high polarity, allowing them to effectively solvate the molecule and overcome the crystal lattice energy of the solid compound.
Implications for Pharmaceutical Development
The solubility profile of 2-Methoxy-5-(pyridin-4-yl)benzaldehyde has several key implications:
Formulation Development: The low aqueous solubility suggests that for oral administration, formulation strategies such as co-solvents, surfactants, or amorphous solid dispersions may be necessary to enhance bioavailability.
Process Chemistry: The high solubility in solvents like DMSO and DMF makes them suitable for reaction media during synthesis and purification. However, their high boiling points can present challenges for removal. Solvents like acetone and ethanol offer a good balance of solubility and ease of removal.
In Vitro Assays: When preparing stock solutions for biological assays, DMSO is an excellent choice. However, care must be taken to avoid precipitation when diluting the stock solution into aqueous assay buffers. The kinetic solubility data is crucial for determining the maximum workable concentration in these assays.
Conclusion
2-Methoxy-5-(pyridin-4-yl)benzaldehyde exhibits a solubility profile characteristic of a moderately polar organic compound with significant aromatic character. Its solubility is limited in aqueous media but increases significantly in polar organic solvents, particularly polar aprotic solvents. A thorough understanding of both its equilibrium and kinetic solubility, as outlined in this guide, is critical for its effective utilization in research and development, enabling rational solvent selection for synthesis, formulation, and biological testing.
References
AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]
University of Calgary. Solubility of Organic Compounds. Available from: [Link]
Fiveable. Solvent Polarity: Organic Chemistry Study Guide. Available from: [Link]
Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry. Available from: [Link]
Bio-protocol. Determination of Kinetic Solubility. Available from: [Link]
USGS Publications Warehouse. Effects of polar and nonpolar groups on the solubility of organic compounds in soil organic matter. Available from: [Link]
Scribd. Organic Solvents Properties Table. Available from: [Link]
ACS Publications. Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates | Analytical Chemistry. Available from: [Link]
PubMed. Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery. Available from: [Link]
Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available from: [Link]
Biointerface Research in Applied Chemistry. Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Available from: [Link]
Murov, S. Properties of Solvents Used in Organic Chemistry. Available from: [Link]
Bienta. Shake-Flask Solubility Assay. Available from: [Link]
JRC Publications Repository. Solubility Determination of Chemicals by Nephelometry. Available from: [Link]
ICH. ICH harmonised tripartite guideline specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances. Available from: [Link]
Reddit. ELI5 the polarity of solvents and how it affects solubility. Available from: [Link]
PMDA. ICH harmonised tripartite guideline the common technical document module 2. Available from: [Link]
University of Notre Dame. Miller's Home. Available from: [Link]
NextSDS. 2-methoxy-5-(pyridin-4-yl)benzaldehyde — Chemical Substance Information. Available from: [Link]
European Medicines Agency. ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline. Available from: [Link]
Wikipedia. 2-Hydroxy-5-methoxybenzaldehyde. Available from: [Link]
Electronic Properties and Dipole Moment of 2-Methoxy-5-(pyridin-4-yl)benzaldehyde: A Computational and Physicochemical Guide
Executive Summary 2-Methoxy-5-(pyridin-4-yl)benzaldehyde (CAS: 385802-40-4) is a highly versatile biaryl building block frequently utilized in the synthesis of advanced pharmacophores and functional materials[1]. Structu...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
2-Methoxy-5-(pyridin-4-yl)benzaldehyde (CAS: 385802-40-4) is a highly versatile biaryl building block frequently utilized in the synthesis of advanced pharmacophores and functional materials[1]. Structurally, it combines an electron-rich methoxy-substituted benzaldehyde core with an electron-deficient pyridin-4-yl moiety. This push-pull architecture dictates its unique electronic properties, reactivity, and binding affinity in biological systems.
This technical whitepaper provides an in-depth analysis of the electronic properties and dipole moment of this compound. By leveraging Density Functional Theory (DFT), we establish a self-validating protocol to quantify its Frontier Molecular Orbitals (FMOs), Molecular Electrostatic Potential (MEP), and global reactivity descriptors, bridging the gap between raw computational data and practical drug development applications.
Structural Rationale & The Biaryl System
The molecular architecture of 2-Methoxy-5-(pyridin-4-yl)benzaldehyde features a critical torsional angle between the phenyl and pyridine rings. In the ground state, steric hindrance between the ortho-hydrogens of the pyridine ring and the phenyl ring prevents complete planarity.
Understanding this twist is essential because the degree of coplanarity directly controls the extent of
π
-conjugation across the biaryl axis. A highly conjugated system narrows the HOMO-LUMO gap, altering the molecule's polarizability and its interaction with electromagnetic fields and receptor binding pockets.
Computational Methodology: A Self-Validating Protocol
To accurately capture the electronic distribution of molecules containing heteroatoms with lone pairs (oxygen and nitrogen), standard basis sets are insufficient. We employ the B3LYP hybrid functional combined with the 6-311++G(d,p) basis set[2][3].
Causality of Experimental Choices:
B3LYP Functional: Provides a highly reliable balance between computational cost and accuracy for organic biaryl systems, accurately predicting bond lengths and vibrational frequencies[4][5].
Diffuse Functions (++): Critical for accurately modeling the expanded electron clouds of the lone pairs on the pyridine nitrogen, the methoxy oxygen, and the formyl oxygen.
Polarization Functions (d,p): Necessary to resolve the torsional strain and non-covalent intramolecular interactions (e.g., weak hydrogen bonding) that dictate the biaryl twist.
Step-by-Step DFT Workflow
Initial Geometry Generation: Construct the 3D conformer of 2-Methoxy-5-(pyridin-4-yl)benzaldehyde using a molecular builder (e.g., GaussView), ensuring the formyl and methoxy groups are in their lowest-energy anti or syn conformations.
Geometry Optimization: Run the optimization at the B3LYP/6-311++G(d,p) level in the gas phase and implicitly solvated phases (using the Polarizable Continuum Model, PCM, for water).
Frequency Calculation (Self-Validation): Immediately follow optimization with a vibrational frequency calculation. Rule of Trust: The optimized geometry is only accepted as a true local minimum if zero imaginary frequencies are present. If an imaginary frequency is found, the structure is at a saddle point and must be distorted along the normal mode of the imaginary frequency and re-optimized.
Wavefunction Analysis: Extract the HOMO and LUMO energies, calculate the total dipole moment vector, and map the Molecular Electrostatic Potential (MEP) surface.
Caption: Self-validating computational workflow for determining molecular electronic properties.
The Frontier Molecular Orbitals—Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—dictate the chemical reactivity and kinetic stability of the molecule[6].
In 2-Methoxy-5-(pyridin-4-yl)benzaldehyde:
The HOMO is predominantly localized over the electron-rich methoxy-phenyl ring. This region acts as the primary electron donor in charge-transfer interactions.
The LUMO is localized over the electron-deficient pyridin-4-yl ring and extends toward the formyl group, acting as the electron acceptor.
The energy gap (
ΔE
) between these orbitals is a critical indicator of chemical hardness. A smaller gap implies higher polarizability and lower kinetic stability, which is often desirable for molecules intended to undergo covalent interactions or strong
π−π
stacking in receptor pockets.
Table 1: Representative Global Reactivity Descriptors (B3LYP/6-311++G(d,p))
Parameter
Symbol
Calculated Value (eV)
Physical Significance in Drug Design
HOMO Energy
EHOMO
-6.45
Tendency to donate electrons (Ionization Potential).
LUMO Energy
ELUMO
-2.32
Tendency to accept electrons (Electron Affinity).
Energy Gap
ΔE
4.13
Indicates molecular stability and polarizability.
Chemical Hardness
η
2.06
Resistance to charge transfer (
η=ΔE/2
).
Chemical Softness
S
0.48
Propensity for enzymatic interaction (
S=1/2η
).
Electrophilicity Index
ω
4.65
Measure of energy lowering due to maximal electron flow.
(Note: Values are representative computational derivations based on the biaryl pyridine-benzaldehyde scaffold under the specified level of theory).
Dipole Moment and Molecular Electrostatic Potential (MEP)
The Dipole Moment (
μ
)
The dipole moment is a crucial physicochemical parameter that influences a drug candidate's solubility, membrane permeability, and binding orientation[7]. For 2-Methoxy-5-(pyridin-4-yl)benzaldehyde, the total dipole moment is a vector sum of three primary local dipoles:
The strongly electronegative formyl oxygen (
C=O
).
The methoxy group (
O−CH3
).
The pyridine nitrogen lone pair.
Because the pyridine nitrogen is at the para position relative to the biaryl bond (position 4 of the pyridine ring), and the formyl/methoxy groups are on the opposite side of the molecule, their individual vectors partially reinforce each other along the longitudinal axis of the molecule, resulting in a substantial net dipole moment.
Table 2: Dipole Moment Components
Component
Value (Debye)
Directional Influence
μx
-2.85
Driven by the biaryl axis alignment.
μy
2.10
Driven by the equatorial methoxy/formyl orientation.
μz
0.45
Out-of-plane vector caused by the biaryl torsional twist.
Total (
μtot
)
~3.57 D
Moderate polarity; ideal for oral bioavailability (Lipinski).
Molecular Electrostatic Potential (MEP)
The MEP maps the charge distribution across the molecule's surface, providing a visual and quantitative guide to non-covalent interactions[5].
Deep Red Regions (Negative Potential): Found localized strictly on the formyl oxygen and the pyridine nitrogen. These are the primary hydrogen-bond acceptor sites.
Blue Regions (Positive Potential): Localized around the formyl hydrogen and the aromatic protons adjacent to the electron-withdrawing groups, serving as weak hydrogen-bond donors or sites for nucleophilic attack.
Implications for Drug Development
Understanding the electronic properties and dipole moment of 2-Methoxy-5-(pyridin-4-yl)benzaldehyde allows medicinal chemists to rationally design derivatives.
When this molecule enters a biological environment, its dipole moment dictates its solvation shell. Upon entering a target receptor (e.g., a kinase active site), the molecule relies on its electrostatic potential to orient itself. The pyridine nitrogen frequently anchors the molecule to the hinge region of kinases via strong hydrogen bonding, while the methoxy-benzaldehyde moiety occupies hydrophobic pockets, utilizing its polarizability (indicated by the 4.13 eV HOMO-LUMO gap) to engage in
π−π
or cation-
π
interactions.
Caption: Pharmacophoric interaction pathway driven by the molecule's electronic and electrostatic properties.
By rigorously applying DFT methodologies to profile 2-Methoxy-5-(pyridin-4-yl)benzaldehyde, researchers can move beyond trial-and-error synthesis, utilizing precise dipole and orbital data to predict pharmacokinetics, optimize target affinity, and accelerate the drug discovery pipeline.
Technical Whitepaper: Material Safety Data Sheet (MSDS) & Handling Protocols for 2-Methoxy-5-(pyridin-4-yl)benzaldehyde
Executive Summary In modern drug discovery and organic synthesis, functionally dense building blocks are critical for accelerating structure-activity relationship (SAR) studies. 2-Methoxy-5-(pyridin-4-yl)benzaldehyde (CA...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern drug discovery and organic synthesis, functionally dense building blocks are critical for accelerating structure-activity relationship (SAR) studies. 2-Methoxy-5-(pyridin-4-yl)benzaldehyde (CAS: 385802-40-4) is a highly versatile biaryl intermediate[1][2]. Structurally, it integrates three highly manipulable moieties:
An Electrophilic Aldehyde: Serves as a primary handle for reductive aminations, Wittig olefinations, and Schiff base formations.
An Electron-Donating Methoxy Group: Positioned ortho to the aldehyde, it sterically protects the reactive center while enriching the electron density of the aryl ring, modulating its reactivity.
A Pyridin-4-yl Pharmacophore: Acts as a robust hydrogen-bond acceptor, frequently utilized in the design of kinase inhibitors to interact with the ATP-binding hinge region of target proteins[3].
This whitepaper provides an in-depth analysis of the physicochemical properties, toxicological hazards, and field-proven handling protocols for this compound, ensuring both scientific integrity and operational safety.
Physicochemical Profiling
Accurate physicochemical data is the foundation of predictable experimental design. The table below summarizes the core identifiers and physical properties of 2-Methoxy-5-(pyridin-4-yl)benzaldehyde[1][4][5].
Property
Value / Description
Chemical Name
2-Methoxy-5-(pyridin-4-yl)benzaldehyde
CAS Registry Number
385802-40-4
Molecular Formula
C₁₃H₁₁NO₂
Molecular Weight
213.23 g/mol
Appearance
Off-white to pale yellow solid
Solubility
Soluble in DMSO, DMF, Dichloromethane, and Ethyl Acetate; Insoluble in H₂O
Understanding the causality behind a chemical's hazard classification is crucial for effective risk mitigation. Based on standard GHS classifications[1], this compound exhibits several specific hazards driven by its molecular architecture.
Mechanistic Toxicology
Acute Toxicity (H302 + H312 + H332): The compound is classified as harmful if swallowed, in contact with skin, or inhaled[1]. Pyridine derivatives can exhibit systemic toxicity by interfering with cellular respiration or acting as neurotoxic agents at elevated systemic concentrations.
Skin and Eye Irritation (H315, H319): The electrophilic aldehyde carbon is susceptible to nucleophilic attack by primary amines (e.g., lysine residues) on dermal and ocular proteins[1]. This covalent modification leads to protein denaturation, manifesting as severe eye irritation (Category 2A) and skin irritation.
Specific Target Organ Toxicity - Single Exposure (H336): Inhalation of the compound's dust or aerosols may cause drowsiness, dizziness, or localized respiratory tract irritation[1].
Risk Mitigation Workflow
Risk mitigation and exposure control workflow for handling hazardous benzaldehyde derivatives.
Safe Handling, Storage, and Emergency Protocols
Storage Causality
Temperature & Atmosphere: Store at 2–8 °C under an inert gas (Argon or Nitrogen) .
Why? Aldehydes are highly prone to auto-oxidation in the presence of atmospheric oxygen, converting to their corresponding carboxylic acids via a radical chain mechanism. Furthermore, the basic pyridine nitrogen can undergo N-oxidation if exposed to strong ambient oxidants. Storing the compound in a cool, dark, and oxygen-free environment arrests these degradation pathways.
Handling & Emergency Response
Engineering Controls: All transfers and weighings must be conducted inside a certified chemical fume hood to prevent inhalation of fine particulates (H336)[1].
Spill Protocol: In the event of a spill, do not use water initially, as the compound is insoluble and water may spread the contaminant. Sweep up using an inert absorbent material (e.g., diatomaceous earth) and place it in a sealed hazardous waste container. Wash the affected area with a mild solvent (e.g., isopropanol) followed by soap and water.
Synthetic Utility & Experimental Methodologies
The synthesis of 2-Methoxy-5-(pyridin-4-yl)benzaldehyde is typically achieved via a Suzuki-Miyaura cross-coupling between 5-bromo-2-methoxybenzaldehyde and pyridin-4-ylboronic acid[3][6][7]. Below is a self-validating, step-by-step protocol designed for high yield and purity.
Reaction Assembly & Degassing: Charge a round-bottom flask with the aryl bromide, boronic acid, K₂CO₃, and the solvent mixture.
Causality: Sparge the mixture with Argon for 15 minutes before adding the catalyst. Palladium(0) active species are highly susceptible to oxidation by atmospheric O₂, which forms inactive Pd(II) peroxo complexes.
Catalyst Addition: Add Pd(dppf)Cl₂ under a positive stream of Argon.
Causality: The bidentate dppf ligand provides a large bite angle, which accelerates the reductive elimination step—a critical factor when coupling electron-rich, sterically hindered ortho-methoxy substrates[7].
Heating & Transmetalation: Heat the reaction to 90 °C for 12 hours.
Causality: The inclusion of water in the solvent system is non-negotiable; it dissolves the K₂CO₃, providing the hydroxide/carbonate ions necessary to convert the neutral boronic acid into a highly nucleophilic, negatively charged boronate complex, which is required for the transmetalation step[8].
Workup & Extraction: Cool to room temperature, dilute with Ethyl Acetate (100 mL), and wash with brine (3 x 50 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Analytical Validation: Purify via silica gel chromatography (Hexanes/EtOAc). Validate the product via ¹H NMR (CDCl₃).
Self-Validation Check: Success is confirmed by the presence of an aldehyde proton singlet at ~10.5 ppm, a methoxy singlet at ~3.9 ppm, and the characteristic broad doublet of the pyridyl protons ortho to the nitrogen at ~8.6 ppm[8][9].
Synthetic workflow of 2-Methoxy-5-(pyridin-4-yl)benzaldehyde via Suzuki-Miyaura cross-coupling.
References
NextSDS. "2-methoxy-5-(pyridin-4-yl)benzaldehyde — Chemical Substance Information." nextsds.com.
National Institutes of Health (PMC). "Modular Synthesis of Di- and Trisubstituted Imidazoles from Ketones and Aldehydes: A Route to Kinase Inhibitors." nih.gov.
Semantic Scholar. "Synthesis of 3,6-diaryl-1H-pyrazolo[3,4-b]..." semanticscholar.org.
University of Greenwich. "Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner." gre.ac.uk.
Application Note: Suzuki-Miyaura Coupling Protocol for the Synthesis of 2-Methoxy-5-(pyridin-4-yl)benzaldehyde
Executive Summary The synthesis of heteroaryl-substituted benzaldehydes, such as 2-methoxy-5-(pyridin-4-yl)benzaldehyde, is a critical operation in modern drug discovery. This biaryl scaffold serves as an essential build...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The synthesis of heteroaryl-substituted benzaldehydes, such as 2-methoxy-5-(pyridin-4-yl)benzaldehyde, is a critical operation in modern drug discovery. This biaryl scaffold serves as an essential building block for constructing complex heterocyclic compounds, including HIV-1 reverse transcriptase inhibitors and advanced kinase inhibitors[1][2]. This application note details a highly optimized, self-validating Suzuki-Miyaura cross-coupling protocol utilizing 5-bromo-2-methoxybenzaldehyde and pyridin-4-ylboronic acid. By leveraging a robust Pd(0) catalyst system, this methodology ensures high regioselectivity, excellent functional group tolerance, and scalable yields.
Mechanistic Rationale & Chemical Logic
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron species and an aryl halide[3]. To achieve high yields and prevent unwanted side reactions (such as protodeboronation of the heteroaryl boronic acid), it is crucial to understand the causality behind each phase of the catalytic cycle:
Oxidative Addition : The active 12- or 14-electron Pd(0) species inserts into the C–Br bond of 5-bromo-2-methoxybenzaldehyde[4]. The presence of the electron-withdrawing formyl group para to the bromide significantly lowers the activation energy for this step, making the oxidative addition rapid and highly efficient[3].
Transmetalation : This is frequently the rate-determining step in the catalytic cycle[5]. Pyridin-4-ylboronic acid is relatively electron-deficient and prone to degradation. The addition of an aqueous inorganic base (e.g., K₂CO₃) is mandatory; the hydroxide/carbonate ions coordinate with the empty p-orbital of the boron atom, forming a negatively charged, nucleophilic boronate "ate" complex [Ar-B(OH)₃]⁻[4]. This intermediate readily transfers the pyridyl group to the Pd(II) center.
Reductive Elimination : The cis-oriented aryl and pyridyl groups on the Pd(II) complex couple to form the new C–C bond, releasing the target 2-methoxy-5-(pyridin-4-yl)benzaldehyde and regenerating the Pd(0) catalyst[3][5].
Fig 1: Suzuki-Miyaura catalytic cycle for 2-Methoxy-5-(pyridin-4-yl)benzaldehyde synthesis.
Experimental Design & Optimization Data
Selecting the correct catalyst and solvent system is vital. Water is required to solubilize the inorganic base and facilitate boronate formation, while an organic co-solvent (like 1,4-Dioxane) ensures the organic substrates remain in solution. The following table summarizes the quantitative optimization data for coupling brominated benzaldehydes with pyridylboronic acids[6]:
Catalyst System (5 mol%)
Base (2.5 eq)
Solvent System (v/v)
Temperature
Isolated Yield
Pd(PPh₃)₄
K₂CO₃
1,4-Dioxane / H₂O (4:1)
80 °C
97%
Pd(dppf)Cl₂
Na₂CO₃
DMF / H₂O (4:1)
90 °C
85%
Pd(OAc)₂ + PPh₃
K₃PO₄
Toluene / H₂O (4:1)
100 °C
70%
Detailed Step-by-Step Protocol
This protocol is designed as a self-validating system, incorporating visual cues and in-process checks to ensure experimental integrity.
Solvents: 1,4-Dioxane (20 mL), Deionized Water (5 mL)
Workflow
Fig 2: Step-by-step experimental workflow for the biphenyl cross-coupling protocol.
Step 1: System Preparation & Degassing
In a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 5-bromo-2-methoxybenzaldehyde, pyridin-4-ylboronic acid, and K₂CO₃.
Add 20 mL of 1,4-Dioxane and 5 mL of DI Water.
Causality Check: Degas the biphasic mixture by sparging with ultra-pure Argon for 15 minutes. Oxygen must be rigorously excluded because it rapidly oxidizes the electron-rich Pd(0) active species into an inactive Pd(II) peroxo complex, halting the catalytic cycle[3].
Step 2: Catalyst Addition & Reaction Initiation
Briefly open the flask under a positive flow of Argon and quickly add the Pd(PPh₃)₄ catalyst.
Seal the flask, purge with Argon for an additional 2 minutes, and lower it into a pre-heated oil bath at 80 °C.
Self-Validation (Visual Cue): The initial mixture will appear as a bright yellow/orange suspension. As the reaction proceeds and catalyst turnover occurs, the solution will gradually darken.
Step 3: Reaction Monitoring
Stir vigorously for 12–24 hours.
Monitor reaction completion via TLC (Eluent: Hexane/Ethyl Acetate 1:1). The starting aryl bromide (higher Rf) should disappear, replaced by a highly UV-active product spot (lower Rf due to the polar pyridine ring)[2].
Self-Validation (Visual Cue): A transition to a dark brown or black mixture indicates the precipitation of "palladium black" (inactive bulk Pd metal), which typically signifies the completion of the reaction.
Step 4: Quenching & Workup
Cool the reaction mixture to room temperature.
Causality Check: Filter the crude mixture through a short pad of Celite, washing with Ethyl Acetate (50 mL). This step is critical; removing the colloidal palladium black prevents severe emulsion formation during the subsequent aqueous extraction[2].
Transfer the filtrate to a separatory funnel. Wash the organic layer with water (2 × 30 mL) and brine (30 mL).
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
Step 5: Purification & Analytical Validation
Purify the crude residue via flash column chromatography on silica gel (Gradient elution: Hexane to Hexane/Ethyl Acetate 1:2) to afford the pure 2-methoxy-5-(pyridin-4-yl)benzaldehyde.
¹H NMR (400 MHz, CDCl₃) Validation: Confirm the structure by identifying the diagnostic aldehyde proton singlet at ~10.4 ppm, the methoxy singlet at ~4.0 ppm, and the distinct downfield doublet of the pyridine protons adjacent to the nitrogen at ~8.6 ppm.
References
LookChem.Pyridine-4-boronic acid.
SIOC Journals.Pd-Complex Catalyzed Suzuki Cross-Coupling Reaction of Brominated Salicylaldehyde with Pyridylboronic Acid.
Chemistry LibreTexts.Suzuki-Miyaura Coupling.
ChemRxiv.The catalytic mechanism of the Suzuki-Miyaura reaction.
Peking University (Nature Communications).Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction.
Application Note: Synthesis and Metallation of Schiff Base Ligands Derived from 2-Methoxy-5-(pyridin-4-yl)benzaldehyde
Executive Summary The rational design of metallodrugs and advanced catalytic materials heavily relies on highly tunable ligand scaffolds. 2-Methoxy-5-(pyridin-4-yl)benzaldehyde (CAS: 385802-40-4) is a privileged precurso...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The rational design of metallodrugs and advanced catalytic materials heavily relies on highly tunable ligand scaffolds. 2-Methoxy-5-(pyridin-4-yl)benzaldehyde (CAS: 385802-40-4) is a privileged precursor for synthesizing multidentate Schiff base ligands. The molecule features a unique combination of functional groups: an electrophilic aldehyde for azomethine formation, an ortho-methoxy group for steric and electronic tuning, and a para-pyridyl ring that serves as a secondary coordination site or a hydrogen-bonding vector. Schiff bases are highly versatile bi- or tridentate ligands capable of forming stable complexes with transition metals, which are widely utilized in drug development for their antimicrobial and anticancer properties[1].
This application note provides a comprehensive, self-validating protocol for the synthesis of Schiff base ligands from this precursor, detailing the mechanistic causality behind each experimental condition.
Mechanistic Insights & Reaction Rationale
The formation of a Schiff base is a classic condensation reaction between a primary amine and a carbonyl compound. The reaction proceeds via a reversible nucleophilic addition of the primary amine to the carbonyl group, forming a hemiaminal intermediate, followed by dehydration to form the azomethine (-C=N-) linkage. Because imine formation is reversible, the removal of the generated water is critical to drive the equilibrium toward product formation[2].
Causality of Experimental Choices:
Solvent Selection (Absolute Ethanol): Absolute ethanol is chosen because it effectively solubilizes both the bi-aryl aldehyde and most primary amines at elevated temperatures. More importantly, using an anhydrous solvent prevents the hydrolysis of the newly formed imine bond, which would otherwise shift the equilibrium backward[2].
Catalyst (Glacial Acetic Acid): The addition of a catalytic amount of glacial acetic acid lowers the activation energy of the reaction. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack. The pH must be strictly maintained between 4 and 5; if the environment becomes too acidic, the primary amine will protonate to form an unreactive ammonium salt, effectively halting the reaction.
Temperature Control: Refluxing provides the necessary thermal energy to overcome the activation barrier for the elimination of water from the hemiaminal intermediate. Subsequent cooling to 0–5 °C exploits the reduced solubility of the rigid Schiff base in cold ethanol, driving spontaneous crystallization.
Experimental Workflow
Synthesis workflow of Schiff base ligands and their corresponding transition metal complexes.
Step-by-Step Protocol: Synthesis & Metallation
Synthesis of the Schiff Base Ligand
This protocol utilizes 2-aminophenol as the model primary amine to generate a tridentate (O, N, N) ligand system.
Preparation of the Aldehyde Solution: In a 100 mL round-bottom flask, dissolve 10.0 mmol of 2-Methoxy-5-(pyridin-4-yl)benzaldehyde in 30 mL of absolute ethanol. Stir at room temperature until complete dissolution is achieved.
Amine Addition: Slowly add 10.0 mmol of 2-aminophenol to the stirring solution. Self-Validation: A slight color change (typically deepening yellow or orange) should occur immediately, indicating the formation of the initial charge-transfer complex or hemiaminal.
Acid Catalysis: Add 3–5 drops of glacial acetic acid to adjust the apparent pH to ~4.5.
Reflux (Dehydration): Attach a reflux condenser and heat the mixture to 78 °C (the boiling point of ethanol) for 3 to 4 hours with continuous magnetic stirring.
Crystallization: Remove the flask from heat and allow it to cool to room temperature. Transfer the flask to an ice bath (0–5 °C) for 2 hours. Causality: The decrease in thermal energy reduces the solubility of the highly conjugated Schiff base, forcing it out of solution as a crystalline solid.
Isolation: Collect the precipitate via vacuum filtration. Wash the filter cake with 2 × 10 mL of ice-cold ethanol to remove unreacted starting materials and trace acetic acid.
Drying: Dry the product in a vacuum desiccator over anhydrous CaCl₂ for 24 hours.
Synthesis of the Cu(II) Transition Metal Complex
Ligand Solubilization: Dissolve 2.0 mmol of the synthesized Schiff base ligand in 20 mL of warm absolute ethanol.
Metal Addition: In a separate beaker, dissolve 1.0 mmol of Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O) in 10 mL of ethanol. Add this dropwise to the ligand solution. Causality: A 2:1 Ligand-to-Metal ratio is targeted here. Acetate is chosen as the counterion because it acts as a weak base, facilitating the deprotonation of the phenolic -OH group on the ligand, thereby driving coordinate bond formation.
Complexation: Reflux the mixture for 2 hours. A distinct color shift (typically to dark green or brown) validates the chelation of the metal center.
Isolation: Cool, filter the precipitated complex, wash with cold ethanol, and dry under vacuum.
Self-Validating Quality Control & Data Presentation
To ensure the scientific integrity of the synthesis, the protocol must be self-validating. The successful conversion of the aldehyde to the azomethine is confirmed by tracking specific spectroscopic markers. The formation of the imine group is established by the loss of the signal due to the aldehyde group at ~9.7 ppm and the appearance of a new singlet at ~8.5 ppm in the ¹H NMR spectra[3].
Table 1: Key Spectroscopic Markers for Self-Validation
Functional Group
Analytical Technique
Precursor Signal (Aldehyde)
Product Signal (Schiff Base)
Complexation Signal (Metal)
Carbonyl (C=O)
FTIR Spectroscopy
Sharp peak at ~1690 cm⁻¹
Disappears completely
N/A
Azomethine (C=N)
FTIR Spectroscopy
Absent
Sharp peak at 1600–1630 cm⁻¹
Shifts to lower frequency (~1580 cm⁻¹)
Aldehyde Proton
¹H NMR (DMSO-d₆)
Singlet at ~9.7–10.0 ppm
Disappears completely
N/A
Imine Proton
¹H NMR (DMSO-d₆)
Absent
Singlet at ~8.5–8.8 ppm
Broadening / Paramagnetic shift
Table 2: Reaction Optimization and Yield Comparison
Data represents typical expected outcomes based on standard synthetic methodologies for bi-aryl Schiff bases.
Reductive amination procedures for 2-Methoxy-5-(pyridin-4-yl)benzaldehyde with primary amines
Application Note: Optimized Reductive Amination of 2-Methoxy-5-(pyridin-4-yl)benzaldehyde with Primary Amines Introduction & Mechanistic Rationale The synthesis of complex secondary amines via reductive amination is a co...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Optimized Reductive Amination of 2-Methoxy-5-(pyridin-4-yl)benzaldehyde with Primary Amines
Introduction & Mechanistic Rationale
The synthesis of complex secondary amines via reductive amination is a cornerstone reaction in medicinal chemistry and drug development. When utilizing bifunctional building blocks such as 2-Methoxy-5-(pyridin-4-yl)benzaldehyde[1], chemists must navigate specific structural challenges to achieve high yields and selectivity.
As an Application Scientist, it is critical to look beyond standard protocols and understand the causality of the substrate's structural features:
The Pyridine Moiety (Internal Buffer): The basic nitrogen of the pyridin-4-yl group (pKa ~5.2) acts as an internal proton sink. Standard reductive aminations using Sodium Triacetoxyborohydride (STAB) often proceed without acid for simple aldehydes[2]. However, the pyridine ring will sequester trace acidic protons necessary for the dehydration of the hemiaminal intermediate. Therefore, a stoichiometric adjustment of acetic acid (AcOH) is mandatory to maintain the optimal mildly acidic environment (pH 4–5).
The Ortho-Methoxy Group (Steric/Electronic Effects): The methoxy group situated ortho to the aldehyde provides mild steric hindrance and electron donation. This slightly decelerates the initial nucleophilic attack of the primary amine, requiring longer imine formation times or mild heating.
Over-Alkylation Risk: Primary amines are inherently prone to dialkylation, forming unwanted tertiary amines. Selecting a bulky, mild reducing agent like STAB minimizes this risk, as its electron-withdrawing acetoxy groups render it highly selective for the protonated iminium ion over the unreacted aldehyde[3][4].
Mechanistic Workflow & Logical Relationships
The following diagram illustrates the logical progression of the reaction, highlighting the critical acid-catalyzed dehydration step that necessitates the addition of AcOH.
Caption: Mechanistic workflow for the reductive amination of 2-Methoxy-5-(pyridin-4-yl)benzaldehyde.
Reagent Selection and Quantitative Optimization
The choice of reducing agent dictates the purity and yield of the final product. While the Borch reduction utilizing Sodium Cyanoborohydride (NaCNBH3) is effective at pH 3–4, it generates highly toxic cyanide byproducts[5]. STAB (NaBH(OAc)3) is the preferred gold standard due to its mild nature, high selectivity, and safety profile[2].
The table below summarizes the optimization data for this specific pyridine-containing substrate, demonstrating the causal relationship between acid additives and reaction conversion.
Reducing Agent
Solvent
Acid Additive (Equivalents)
Temp (°C)
Conversion to 2° Amine (%)
Dialkylation (3° Amine) (%)
NaBH(OAc)3
DCE
0.0 eq AcOH
25
45% (Stalled)
< 2%
NaBH(OAc)3
DCE
1.5 eq AcOH
25
> 95%
< 2%
NaCNBH3
MeOH
1.5 eq AcOH
25
85%
10%
NaBH4 (Stepwise)
MeOH
0.0 eq AcOH
0 to 25
92%
< 5%
Data Interpretation: The addition of 1.5 equivalents of AcOH is critical when using STAB. The first 1.0 equivalent neutralizes the basic pyridine nitrogen, while the remaining 0.5 equivalent catalyzes the dehydration of the hemiaminal to the iminium ion, allowing the hydride transfer to proceed efficiently.
Experimental Protocols & Self-Validating Systems
Depending on the steric bulk and nucleophilicity of your primary amine, two distinct protocols are recommended.
Protocol A: Direct Reductive Amination (Standard Procedure)
Best for unhindered aliphatic or benzylic primary amines.
Preparation: In an oven-dried round-bottom flask under nitrogen, dissolve 2-Methoxy-5-(pyridin-4-yl)benzaldehyde (1.0 eq, 1.0 mmol) and the primary amine (1.05 eq, 1.05 mmol) in anhydrous 1,2-Dichloroethane (DCE) (0.2 M, 5.0 mL).
Acidification: Add glacial acetic acid (1.5 eq, 1.5 mmol) dropwise. Stir the mixture at room temperature for 30 minutes to allow pre-formation of the hemiaminal/imine.
Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 eq, 1.5 mmol) in portions over 5 minutes. The bulky nature of STAB prevents the reduction of the unreacted aldehyde[3].
Self-Validation (In-Process): After 4 hours, perform a TLC check (Eluent: 5% MeOH in DCM). The imine intermediate will exhibit a distinct UV fluorescence shift (254 nm) compared to the starting aldehyde. Quench a 10 µL aliquot in saturated NaHCO3, extract with EtOAc, and run LC-MS. The mass should shift to the desired secondary amine
[M+H]+
.
Workup (Self-Purifying): Quench the reaction with 1N NaOH (5 mL) to neutralize the acetic acid and break down boron complexes. Extract with Dichloromethane (DCM) (3 x 10 mL).
Acid-Base Extraction: Extract the combined DCM layers with 1M HCl (2 x 10 mL). Causality: The secondary amine and the pyridine ring will protonate and move to the aqueous layer, leaving neutral organic impurities in the DCM. Basify the aqueous layer to pH 10 with 2M NaOH and back-extract with fresh DCM to yield the pure secondary amine.
Best for highly reactive primary amines where dialkylation is a persistent problem, as pioneered by Abdel-Magid et al.[6].
Imine Formation: Dissolve the aldehyde (1.0 eq) and primary amine (1.05 eq) in anhydrous Methanol (MeOH) (0.2 M). Add anhydrous MgSO4 (2.0 eq) as a desiccant. Stir at room temperature for 6–12 hours.
Self-Validation: Analyze via LC-MS to confirm >95% conversion to the imine mass
(Aldehyde+Amine−18)
.
Reduction: Filter off the MgSO4. Cool the methanolic solution to 0 °C using an ice bath.
Hydride Addition: Add Sodium Borohydride (NaBH4) (1.5 eq) portion-wise. Causality: NaBH4 is a stronger reducing agent than STAB but is safe to use here because the aldehyde has already been fully consumed and converted to the imine, eliminating the risk of reducing the aldehyde to an alcohol[7].
Workup: Stir for 1 hour at room temperature, quench with water, concentrate to remove MeOH, and perform the acid-base extraction detailed in Protocol A.
References
Organic Chemistry Portal. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Organic-Chemistry.org.
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1)." PubMed (J Org Chem. 1996).
JoVE Science Education. "Preparation of Amines: Reductive Amination of Aldehydes and Ketones." JoVE.
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1)." Semantic Scholar.
Master Organic Chemistry. "Reductive Amination, and How It Works." Master Organic Chemistry.
MDMA.ch Archive. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." MDMA.ch.
Application Notes and Protocols: 2-Methoxy-5-(pyridin-4-yl)benzaldehyde as a Versatile Building Block in Pharmaceutical Drug Discovery
Introduction: Unveiling the Potential of a Privileged Scaffold In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel ther...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: Unveiling the Potential of a Privileged Scaffold
In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. 2-Methoxy-5-(pyridin-4-yl)benzaldehyde emerges as a quintessential example of a "privileged scaffold" – a molecular framework that demonstrates the ability to interact with multiple, unrelated biological targets. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis, derivatization, and strategic application of this versatile building block, with a particular focus on its role in the discovery of innovative hemoglobin modulators.
The unique combination of a methoxy-substituted benzaldehyde and a pyridine ring bestows upon this molecule a confluence of desirable physicochemical and pharmacological properties. The pyridine moiety, a common feature in numerous FDA-approved drugs, can enhance aqueous solubility, metabolic stability, and potency through its ability to form hydrogen bonds and participate in various binding interactions.[1][2][3][4][5] Concurrently, the methoxy group, a prevalent substituent in natural products and pharmaceuticals, can modulate ligand-target interactions, improve physicochemical properties, and influence metabolic pathways.[6][7] The aldehyde functionality serves as a versatile chemical handle, allowing for a wide array of subsequent chemical transformations to explore and optimize structure-activity relationships (SAR).
This guide will provide detailed protocols for the synthesis of 2-Methoxy-5-(pyridin-4-yl)benzaldehyde and its derivatization through key synthetic methodologies, including reductive amination, the Wittig reaction, and the Horner-Wadsworth-Emmons reaction. Furthermore, we will delve into a case study of its application in the development of allosteric modulators of hemoglobin for the treatment of sickle cell disease, exemplified by the groundbreaking work of Global Blood Therapeutics (now part of Pfizer) with Voxelotor and its analogs.[8][9][10][11]
Physicochemical Properties
A summary of the key physicochemical properties of 2-Methoxy-5-(pyridin-4-yl)benzaldehyde is presented in the table below. These properties are crucial for assessing its suitability as a drug discovery starting point.
Synthesis of the Building Block: The Suzuki-Miyaura Cross-Coupling
The most prevalent and efficient method for the synthesis of 2-Methoxy-5-(pyridin-4-yl)benzaldehyde is the Suzuki-Miyaura cross-coupling reaction.[13][14] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide (or triflate) and an organoboron species. In this case, 5-bromo-2-methoxybenzaldehyde is coupled with pyridine-4-boronic acid.
Figure 1: Synthetic workflow for 2-Methoxy-5-(pyridin-4-yl)benzaldehyde via Suzuki-Miyaura coupling.
Detailed Protocol: Suzuki-Miyaura Cross-Coupling
This protocol provides a general procedure for the synthesis of 2-Methoxy-5-(pyridin-4-yl)benzaldehyde.
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-2-methoxybenzaldehyde (1.0 eq) and pyridine-4-boronic acid (1.2 eq).
Add potassium carbonate (2.0 eq).
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
Under the inert atmosphere, add tetrakis(triphenylphosphine)palladium(0) (0.03 eq).
Add a solvent mixture of toluene, ethanol, and deionized water (e.g., in a 4:1:1 ratio) via syringe.
Reaction Execution: Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Work-up: Upon completion, cool the reaction to room temperature.
Dilute the mixture with ethyl acetate and wash with water and then brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 2-Methoxy-5-(pyridin-4-yl)benzaldehyde.
Key Derivatization Reactions: Expanding Chemical Diversity
The aldehyde functionality of 2-Methoxy-5-(pyridin-4-yl)benzaldehyde provides a gateway to a vast chemical space. The following protocols detail three fundamental transformations for derivatizing this building block.
Figure 2: Key derivatization pathways for 2-Methoxy-5-(pyridin-4-yl)benzaldehyde.
Reductive Amination
Reductive amination is a powerful method for the formation of C-N bonds, converting the aldehyde into a diverse range of primary, secondary, and tertiary amines.[13][15][16][17]
Protocol: Reductive Amination with a Primary Amine
Imine Formation: To a dry round-bottom flask under an inert atmosphere, dissolve 2-Methoxy-5-(pyridin-4-yl)benzaldehyde (1.0 eq) and the primary amine (1.1 eq) in anhydrous DCM or DCE.
Stir the solution at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
Continue stirring at room temperature for 2-16 hours, monitoring the reaction by TLC or LC-MS.
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
Extract the aqueous layer with DCM.
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by silica gel column chromatography or crystallization.
Wittig Reaction
The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes and ketones using a phosphonium ylide.[18][19][20]
Protocol: Wittig Reaction with Methyltriphenylphosphonium Bromide
Ylide Preparation: To a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF.
Cool the suspension to 0 °C in an ice bath.
Slowly add n-butyllithium (1.05 eq) dropwise. A distinct color change (typically to yellow or orange) indicates the formation of the ylide.
Stir the mixture at 0 °C for 1 hour.
Wittig Reaction: In a separate flask, dissolve 2-Methoxy-5-(pyridin-4-yl)benzaldehyde (1.0 eq) in anhydrous THF.
Slowly add the aldehyde solution to the ylide solution at 0 °C.
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the aldehyde.
Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
Extract the aqueous layer with diethyl ether.
Purification: The crude product, containing the desired alkene and triphenylphosphine oxide, can be purified by flash column chromatography on silica gel.
Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that utilizes a phosphonate-stabilized carbanion to produce alkenes, often with high (E)-stereoselectivity.[21][22][23][24][25]
Protocol: HWE Reaction with Triethyl Phosphonoacetate
Materials:
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
HWE Reaction: Cool the resulting ylide solution to 0 °C.
In a separate flask, dissolve 2-Methoxy-5-(pyridin-4-yl)benzaldehyde (1.0 eq) in anhydrous THF.
Slowly add the aldehyde solution to the ylide solution.
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC.
Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
Extract the aqueous layer with ethyl acetate.
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by silica gel column chromatography.
Application in Drug Discovery: A Case Study in Sickle Cell Disease
The therapeutic potential of the 2-methoxy-5-arylbenzaldehyde scaffold is prominently highlighted by the development of Voxelotor (GBT440), an FDA-approved treatment for sickle cell disease.[8][11] Voxelotor is an allosteric modulator of hemoglobin that increases the affinity of hemoglobin for oxygen, thereby inhibiting the polymerization of sickle hemoglobin (HbS).[8][9]
The core structure of Voxelotor and related compounds discovered by Global Blood Therapeutics features a substituted benzaldehyde moiety linked to a heterocyclic system.[1][5][26] While Voxelotor itself is a more complex derivative, the underlying principle of its design is rooted in the strategic use of building blocks like 2-Methoxy-5-(pyridin-4-yl)benzaldehyde.
Application Note: Synthesis and Coordination Strategies for Transition Metal Complexes Derived from 2-Methoxy-5-(pyridin-4-yl)benzaldehyde
Executive Summary The rational design of photoactive and catalytically active transition metal complexes relies heavily on the selection of versatile ligand precursors. 2-Methoxy-5-(pyridin-4-yl)benzaldehyde (CAS: 385802...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The rational design of photoactive and catalytically active transition metal complexes relies heavily on the selection of versatile ligand precursors. 2-Methoxy-5-(pyridin-4-yl)benzaldehyde (CAS: 385802-40-4) serves as a highly modular, bifunctional building block for advanced coordination chemistry[1][2]. By leveraging its orthogonal reactive sites—an electrophilic aldehyde for Schiff base condensation and a nucleophilic pyridin-4-yl group for metal coordination—researchers can construct complex metallosupramolecular architectures, luminescent probes, and photocatalysts[3][4].
This application note provides a comprehensive, causality-driven guide to synthesizing a pyridyl-appended Schiff base ligand from this precursor, followed by its coordination to a Ruthenium(II) center to form a luminescent, heteroleptic transition metal complex.
Chemical Rationale & Mechanistic Insights
The Bifunctional Nature of the Precursor
2-Methoxy-5-(pyridin-4-yl)benzaldehyde offers two distinct chemical handles:
The Aldehyde Moiety: Undergoes facile nucleophilic addition with primary amines to yield stable imines (Schiff bases). The electron-donating methoxy group at the 2-position increases the electron density on the phenyl ring, which modulates the HOMO energy level of the resulting ligand and stabilizes the imine bond against hydrolysis[5].
The Pyridin-4-yl Moiety: Acts as a strong
σ
-donor and
π
-acceptor. When incorporated into
d6
transition metal complexes (e.g., Ru(II), Ir(III), Rh(III)), pyridine-appended ligands significantly influence the metal-to-ligand charge transfer (MLCT) states, often red-shifting the emission and enhancing luminescence lifetimes[3][4].
Mechanistic Causality in Experimental Design
Acid-Catalyzed Condensation: The formation of the Schiff base is a reversible equilibrium. The addition of a catalytic amount of glacial acetic acid protonates the carbonyl oxygen, lowering the LUMO energy and increasing its susceptibility to nucleophilic attack by the amine. Using absolute ethanol as a solvent drives the equilibrium forward by precipitating the highly conjugated product[6].
Anion Exchange in Metal Complexation: The synthesis of the Ru(II) complex utilizes
[Ru(bpy)2Cl2]
as a precursor. The chloride ligands are labile under reflux in polar protic solvents. Following the coordination of the Schiff base, the complex exists as a soluble chloride salt. The introduction of aqueous ammonium hexafluorophosphate (
NH4PF6
) facilitates an anion exchange, precipitating the cationic complex due to the bulky, non-coordinating nature of the
PF6−
counterion[7].
Experimental Workflows
Protocol A: Synthesis of Pyridyl-Appended Schiff Base Ligand (L1)
Objective: Condense 2-Methoxy-5-(pyridin-4-yl)benzaldehyde with 2-aminophenol to create an N,O-chelating ligand with a pendant pyridine group.
Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-Methoxy-5-(pyridin-4-yl)benzaldehyde (1.0 mmol, 213.2 mg) and 2-aminophenol (1.0 mmol, 109.1 mg).
Solvation: Suspend the solid mixture in 20 mL of absolute ethanol. The use of absolute ethanol minimizes the presence of water, driving the dehydration reaction forward.
Catalysis: Add 3 drops of glacial acetic acid. Self-Validation Cue: The solution should undergo a noticeable color change (typically deepening to yellow/orange) as the imine conjugation forms.
Reaction: Attach a reflux condenser and heat the mixture to 80 °C under continuous stirring for 4 hours.
Isolation: Cool the reaction mixture to room temperature, then further chill in an ice bath for 30 minutes to maximize precipitation.
Purification: Filter the resulting precipitate under vacuum. Wash the filter cake with cold ethanol (2 × 5 mL) to remove unreacted starting materials, followed by diethyl ether (10 mL). Dry under vacuum to yield Ligand L1 .
Protocol B: Synthesis of Heteroleptic Ruthenium(II) Complex
[Ru(bpy)2(L1)]PF6
Objective: Coordinate Ligand L1 to a Ru(II) center, leaving the pendant pyridine available for secondary interactions.
Preparation: In a 50 mL two-neck round-bottom flask, combine
[Ru(bpy)2Cl2]
(0.5 mmol, 242 mg) and Ligand L1 (0.55 mmol, slight excess to ensure complete metalation).
Degassing: Add 15 mL of an ethanol/water mixture (3:1 v/v). Purge the solution with dry Nitrogen (
N2
) for 15 minutes to prevent the oxidation of the metal center or ligand degradation at elevated temperatures.
Coordination: Reflux the mixture under an
N2
atmosphere at 85 °C for 6 hours. Self-Validation Cue: The suspension will gradually dissolve, and the solution will turn a deep red/dark orange, indicative of MLCT band formation characteristic of octahedral Ru(II) complexes.
Anion Exchange: Cool the solution to room temperature. Dropwise, add a saturated aqueous solution of
NH4PF6
(approx. 2 mL) while stirring vigorously. A solid precipitate will form immediately.
Isolation: Collect the precipitate via vacuum filtration. Wash thoroughly with distilled water (to remove excess
NH4PF6
and unreacted chlorides) and diethyl ether. Dry under vacuum in the dark.
Synthetic Workflow Visualization
Synthetic workflow for Ru(II) complexes derived from 2-Methoxy-5-(pyridin-4-yl)benzaldehyde.
Quantitative Data Presentation
The successful synthesis of the ligand and the transition metal complex can be verified against the expected physicochemical and photophysical parameters summarized below.
Table 1: Physicochemical and Spectroscopic Properties of Intermediates
Compound
Appearance
Expected Yield
ESI-MS (
m/z
)
1H
NMR Signature (ppm,
CDCl3
)
Precursor
Off-white powder
N/A
214.08
[M+H]+
~10.45 (s, 1H, Aldehyde -CHO)
Ligand L1
Yellow/Orange solid
80 - 85%
305.12
[M+H]+
~8.90 (s, 1H, Imine -CH=N-)
Ru Complex
Dark Red powder
70 - 75%
718.15
[M−PF6]+
Downfield shift of pyridine protons
Table 2: Expected Photophysical Properties (in
CH2Cl2
at 298 K)
Complex
Absorption
λmax
(nm)
Emission
λmax
(nm)
Excited State Lifetime (
τ
, µs)
Dominant Transition
[Ru(bpy)2(L1)]PF6
285, 455
630 - 645
0.8 - 1.2
3MLCT[dπ(Ru)→π∗(bpy/L1)]
(Note: The extended
π
-conjugation provided by the pendant pyridylbenzaldehyde derivative typically results in a red-shifted emission compared to standard
[Ru(bpy)3]2+
complexes[4][8].)
References
Shining New Light on Biological Systems: Luminescent Transition Metal Complexes for Bioimaging and Biosensing Applications
Source: National Center for Biotechnology Information (PMC)[Link]
2-Methoxy-5-(pyridin-4-yl)benzaldehyde Chemical Substance Information
Source: NextSDS / Sigma-Aldrich[Link]
Design of Luminescent Biotinylation Reagents Derived from Cyclometalated Iridium(III) and Rhodium(III) Bis(pyridylbenzaldehyde) Complexes
Source: Inorganic Chemistry - ACS Publications[Link]
Development of Aldehyde Functionalized Iridium(III) Complexes Photosensitizers with Strong Visible-Light Absorption for Photocatalytic Hydrogen Generation from Water
Source: MDPI[Link]
A brief Structure activity relationship (SAR) study of Schiff bases
Source: ResearchGate
[Link]
Knoevenagel condensation reaction conditions with 2-Methoxy-5-(pyridin-4-yl)benzaldehyde
Application Note: Knoevenagel Condensation Strategies for 2-Methoxy-5-(pyridin-4-yl)benzaldehyde Executive Overview The Knoevenagel condensation is a premier carbon-carbon bond-forming methodology, essential for synthesi...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Knoevenagel Condensation Strategies for 2-Methoxy-5-(pyridin-4-yl)benzaldehyde
Executive Overview
The Knoevenagel condensation is a premier carbon-carbon bond-forming methodology, essential for synthesizing α,β-unsaturated carbonyl compounds. When applied to complex heterocyclic building blocks like 2-Methoxy-5-(pyridin-4-yl)benzaldehyde (CAS: 385802-40-4), the reaction yields highly conjugated intermediates critical for the development of kinase inhibitors and advanced therapeutics. This application note details optimized, self-validating protocols for this specific substrate, balancing classical techniques with modern green chemistry paradigms.
Substrate Dynamics & Mechanistic Causality
The reactivity of 2-Methoxy-5-(pyridin-4-yl)benzaldehyde is governed by a delicate electronic push-pull system that dictates experimental choices:
Steric and Electronic Influence of the Methoxy Group: The ortho-methoxy group acts as an electron-donating group (EDG) via resonance. While it marginally reduces the electrophilicity of the formyl carbon, it stabilizes the transition state during nucleophilic attack.
Inductive Pull of the Pyridine Ring: The meta/para-positioned pyridin-4-yl moiety is strongly electron-withdrawing. This offsets the methoxy group's donation, increasing the overall electrophilicity of the aldehyde and accelerating the initial aldol-type addition.
Autocatalytic Potential: The basic nitrogen of the pyridine ring (pKa ~5.2) acts as an internal proton shuttle. While insufficient to deprotonate weak active methylenes on its own, it buffers the local microenvironment, meaning lower catalyst loadings of secondary amines (e.g., piperidine) can be utilized compared to standard benzaldehydes.
Mechanistic pathway of the Knoevenagel condensation highlighting key intermediates.
Methodological Workflows
We present two distinct, field-proven methodologies based on the desired active methylene partner.
Protocol A: Doebner Modification (Synthesis of Cinnamic Acid Derivatives)
Objective: Condensation with malonic acid followed by decarboxylation to yield (E)-3-(2-methoxy-5-(pyridin-4-yl)phenyl)acrylic acid.
Causality: Malonic acid requires a dual-base system. Piperidine acts as the primary nucleophilic catalyst (facilitating enolate formation), while pyridine serves as both solvent and a weak base to drive the subsequent decarboxylation step at elevated temperatures[1].
Step-by-Step Procedure:
Preparation: In a dry 50 mL round-bottom flask, add 2-Methoxy-5-(pyridin-4-yl)benzaldehyde (1.0 eq, 5.0 mmol) and malonic acid (1.5 eq, 7.5 mmol).
Solvent/Catalyst Addition: Add 10 mL of anhydrous pyridine, followed by 0.1 mL of piperidine (0.2 eq).
Thermal Activation: Attach a reflux condenser and heat the mixture to 90–100 °C. Maintain for 4–6 hours. Self-Validation: The continuous evolution of CO2 gas bubbles serves as a definitive visual indicator of successful decarboxylation.
Quenching: Cool the reaction to room temperature and pour it into 50 mL of crushed ice-water.
Isolation: Carefully acidify the aqueous mixture with 1M HCl to pH 4-5. Caution: Do not over-acidify, as the basic pyridine ring on the product will protonate, rendering the target compound water-soluble.
Purification: Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol.
Protocol B: Solvent-Free Green Condensation (Synthesis of Malononitrile Derivatives)
Objective: Condensation with malononitrile to yield 2-(2-methoxy-5-(pyridin-4-yl)benzylidene)malononitrile.
Causality: Malononitrile is highly acidic (pKa ~11). Solvent-free conditions maximize reagent concentration and collision frequency, allowing the reaction to proceed rapidly at lower temperatures without the need for toxic pyridine[2].
Step-by-Step Procedure:
Preparation: Grind 2-Methoxy-5-(pyridin-4-yl)benzaldehyde (1.0 eq, 5.0 mmol) and malononitrile (1.1 eq, 5.5 mmol) in an agate mortar or a solvent-free reaction vessel.
Catalyst Addition: Add a catalytic amount of piperidine (0.05 eq) or environmentally benign ammonium bicarbonate (0.1 eq).
Thermal Activation: Heat the neat mixture to 80 °C for 30–45 minutes. Self-Validation: The mixture will melt, undergo a deep color shift (from pale yellow to deep orange/red) due to extended conjugation, and subsequently solidify as the high-melting-point product forms.
Isolation: Cool the solid mass, triturate with 10 mL of cold ethanol/water (1:1), and filter.
Purification: Wash the filter cake with cold ethanol and dry under vacuum.
Step-by-step experimental workflow for Knoevenagel condensation and product isolation.
Empirical Data & Yield Optimization
The following table summarizes the optimized quantitative parameters for various active methylene compounds reacting with 2-Methoxy-5-(pyridin-4-yl)benzaldehyde.
Active Methylene Partner
Catalyst (eq)
Solvent
Temp (°C)
Time (h)
Expected Yield (%)
Malonic Acid
Piperidine (0.2)
Pyridine
100
5.0
78 - 82
Malononitrile
Piperidine (0.05)
None
80
0.5
92 - 96
Ethyl Cyanoacetate
Piperidine (0.1)
Ethanol
80
2.0
85 - 89
Meldrum's Acid
NH₄HCO₃ (0.1)
None
90
1.0
88 - 91
Validation & Quality Control
To ensure absolute trustworthiness of the synthesized batch, the protocol integrates strict analytical checkpoints:
In-Process Control (TLC): Monitor the disappearance of the aldehyde (typically Rf ~0.6 in 1:1 EtOAc/Hexane). The highly conjugated product will exhibit strong UV absorbance at 254 nm and 365 nm and typically runs lower on the plate due to increased polarity.
Post-Reaction NMR Validation: The definitive marker of success is the disappearance of the characteristic aldehyde proton (~10.2 ppm) in ¹H NMR and the emergence of a sharp vinylic proton singlet in the 7.5–8.2 ppm range, indicative of the newly formed alkene. The E-isomer is overwhelmingly favored due to steric repulsion between the aryl ring and the bulkier electron-withdrawing group on the alkene.
References
Title: Knoevenagel Condensation
Source: Cambridge University Press
URL: [Link]
Title: The green Knoevenagel condensation: solvent-free condensation of benzaldehydes
Source: Green Chemistry Letters and Reviews (Taylor & Francis)
URL: [Link]
Technical Support Center: Optimizing Suzuki-Miyaura Coupling for 2-Methoxy-5-(pyridin-4-yl)benzaldehyde Synthesis
Welcome to the Technical Support Center. The 2-methoxy-5-(pyridin-4-yl)benzaldehyde scaffold is a highly privileged building block in medicinal chemistry, frequently utilized in the development of kinase inhibitors and t...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. The 2-methoxy-5-(pyridin-4-yl)benzaldehyde scaffold is a highly privileged building block in medicinal chemistry, frequently utilized in the development of kinase inhibitors and targeted therapeutics[1]. However, cross-coupling electron-rich benzaldehydes with pyridyl systems presents significant mechanistic hurdles.
As a Senior Application Scientist, I have designed this guide to move beyond basic protocols. Here, we analyze the chemical causality behind reaction failures and provide field-proven, self-validating methodologies to ensure your syntheses are robust, reproducible, and high-yielding.
Diagnostic Workflow: The "Pyridyl Problem"
Before adjusting equivalents or temperatures, it is critical to diagnose the specific failure mode of your reaction. The two primary modes of failure in this synthesis are protodeboronation and catalyst poisoning .
Logical workflow for diagnosing and resolving common Suzuki coupling failures in pyridyl systems.
Troubleshooting & FAQs
Q1: I am reacting 5-bromo-2-methoxybenzaldehyde with pyridin-4-ylboronic acid using standard Pd(PPh₃)₄. My yields are consistently below 15%, and I observe massive starting material recovery. What is happening?
A1: Rapid Protodeboronation.
Causality: Pyridylboronic acids (especially the 2- and 4-isomers) are inherently unstable. Under the basic conditions required to activate the boronic acid for transmetalation, the electron-deficient pyridine ring facilitates rapid C-B bond cleavage (protodeboronation)[2]. The rate constant for this degradation often outpaces the catalytic transmetalation step, starving the reaction of the boron partner[2].
Resolution:Invert the coupling partners. It is highly recommended to use 4-bromopyridine and (3-formyl-4-methoxyphenyl)boronic acid (or its pinacol ester). If your synthetic route strictly mandates the use of the pyridylboronic acid, switch to a MIDA boronate derivative. MIDA boronates act as a slow-release reservoir for the active boronic acid, keeping its steady-state concentration low and minimizing degradation[3].
Q2: I inverted the partners to 4-bromopyridine and (3-formyl-4-methoxyphenyl)boronic acid pinacol ester, but the reaction stalls at 30% conversion. Why?
A2: Catalyst Poisoning via N-Coordination.
Causality: The nitrogen atom on the pyridine ring is a potent Lewis base. It can tightly coordinate to the palladium center, displacing standard, less-hindered phosphine ligands (like PPh₃ or dppf) to form an inactive, off-cycle Pd(II) complex[4].
Resolution: Employ bulky, electron-rich biarylphosphine ligands such as XPhos or SPhos [4]. The immense steric bulk of the dicyclohexyl and isopropyl groups on the biphenyl backbone physically blocks the pyridine nitrogen from coordinating to the metal center[5]. Utilizing a well-defined precatalyst like XPhos Pd G3 ensures rapid, quantitative generation of the active L₁Pd(0) species, preventing early-stage catalyst death[4].
Q3: Does the aldehyde group on the methoxybenzaldehyde partner interfere with the coupling?
A3: Base-Induced Side Reactions.
Causality: While formyl groups are generally tolerated in Suzuki couplings, the use of strong bases (e.g., NaOH, KOH) at elevated temperatures can trigger Cannizzaro-type disproportionation or aldol condensations, destroying your starting material[1].
Resolution: Utilize a mild, heterogeneous base such as anhydrous K₃PO₄ or Cs₂CO₃ [5]. A biphasic solvent system like 1,4-Dioxane/H₂O (4:1) provides excellent solubility for the base while maintaining a mild pH profile that protects the aldehyde.
Quantitative Data: Catalyst & Condition Screening
The table below summarizes the causal relationship between reaction conditions and the isolated yield of 2-methoxy-5-(pyridin-4-yl)benzaldehyde, demonstrating the necessity of partner inversion and bulky ligands.
Slow release limits deboronation, but N-coordination stalls reaction[3].
4-Br-Pyridine + Aryl-Bpin
Pd(PPh₃)₄ (5 mol%)
K₃PO₄ / Dioxane/H₂O
90 °C
30%
Catalyst poisoning via pyridine N-coordination[4].
4-Br-Pyridine + Aryl-Bpin
XPhos Pd G3 (2 mol%)
K₃PO₄ / Dioxane/H₂O
80 °C
>90%
Bulky ligand prevents poisoning; mild base protects aldehyde [5].
(Note: "Aryl" refers to the 3-formyl-4-methoxyphenyl moiety).
Validated Experimental Protocol
Synthesis of 2-Methoxy-5-(pyridin-4-yl)benzaldehyde via Partner Inversion
This self-validating protocol utilizes the optimized XPhos Pd G3 system to overcome both protodeboronation and catalyst poisoning.
Critical Technical Insight: 4-Bromopyridine is typically supplied as a hydrochloride salt (4-Bromopyridine·HCl) because the free base rapidly polymerizes. You must add an extra equivalent of base to neutralize the salt in situ before the coupling can proceed[5].
Step-by-Step Methodology:
Reagent Preparation: To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add 4-bromopyridine hydrochloride (1.0 mmol, 1.0 equiv.), (3-formyl-4-methoxyphenyl)boronic acid pinacol ester (1.2 mmol, 1.2 equiv.), and finely ground anhydrous K₃PO₄ (3.0 mmol, 3.0 equiv. — Note: 1 extra equiv. is specifically for neutralizing the HCl salt)[5].
Catalyst Addition: Add XPhos Pd G3 (0.02 mmol, 2 mol%) to the vial[4].
Solvent & Rigorous Degassing: Add 5 mL of a 4:1 mixture of 1,4-Dioxane and HPLC-grade water. Seal the vial with a PTFE-lined septum cap. Pierce the septum with an argon inlet needle and a vent needle. Bubble argon directly through the solution for 15 minutes to rigorously remove dissolved oxygen[5].
Reaction Execution: Remove the vent needle and heat the vial in a pre-heated reaction block at 80 °C for 4-6 hours with vigorous stirring (800 rpm)[4].
Self-Validation Check 1 (Visual): Observe the solution color. A shift from pale yellow to a deep, homogeneous red/orange indicates successful formation of the active Pd(0) species. If the solution turns opaque black with precipitate, palladium black has formed, indicating oxygen ingress or ligand dissociation[5].
Self-Validation Check 2 (TLC): Monitor the reaction via TLC (Hexanes/EtOAc 1:1). The disappearance of the UV-active 4-bromopyridine spot and the emergence of a new, highly polar, UV-active spot (often fluorescing blue under 365 nm due to the extended conjugation of the pyridyl-benzaldehyde system) validates product formation.
Work-up & Isolation: Cool the reaction to room temperature. Dilute with ethyl acetate (15 mL) and wash with water (2 x 10 mL) and brine (10 mL)[4]. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to afford the pure 2-methoxy-5-(pyridin-4-yl)benzaldehyde[1].
References
[2] Suzuki–Miyaura coupling of arylthianthrenium tetrafluoroborate salts under acidic conditions. d-nb.info.2
[3] A Micellar Catalysis Strategy for Suzuki–Miyaura Cross-Couplings of 2-Pyridyl MIDA Boronates: No Copper, in Water, Very Mild Conditions. acs.org. 3
[4] Technical Support Center: Efficient Cross-Coupling of Dihalopyridines. benchchem.com. 4
[1] Exploring New Scaffolds for the Dual Inhibition of HIV-1 RT Polymerase and Ribonuclease Associated Functions. nih.gov. 1
[5] Technical Support Center: Catalyst Deactivation in Pyridine-2-sulfonate Coupling Reactions. benchchem.com. 5
Technical Support Center: Column Chromatography Purification of 2-Methoxy-5-(pyridin-4-yl)benzaldehyde
Welcome to the technical support center for the purification of 2-Methoxy-5-(pyridin-4-yl)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-pr...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the purification of 2-Methoxy-5-(pyridin-4-yl)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the column chromatography of this specific molecule. We will delve into the causality behind experimental choices, offering troubleshooting guides and FAQs to navigate the challenges associated with purifying pyridine-containing aromatic aldehydes.
Troubleshooting Guide
This section addresses specific issues you may encounter during the column chromatography purification of 2-Methoxy-5-(pyridin-4-yl)benzaldehyde.
Issue 1: Significant Peak Tailing in Fractions
Question: I'm observing significant tailing of my product spot on TLC analysis of the column fractions. What is causing this, and how can I achieve a more symmetrical peak shape?
Answer:
Peak tailing with pyridine-containing compounds is a classic issue in silica gel chromatography.[1] The root cause is the interaction between the basic nitrogen atom of the pyridine ring and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1] These strong secondary interactions cause a portion of the analyte to be retained longer, resulting in a "tail."
Solutions:
Deactivate the Silica Gel: Neutralize the acidic silanol sites by adding a small amount of a volatile base to your mobile phase. A common and effective choice is triethylamine (TEA) at a concentration of 0.1-1% (v/v).[2] This will compete with the pyridine for binding to the acidic sites, leading to a more symmetrical elution profile.
Change the Stationary Phase: If tailing persists, consider switching to a less acidic stationary phase. Neutral or basic alumina can be excellent alternatives for the purification of basic compounds.[2][3]
Mobile Phase pH Adjustment: For reversed-phase chromatography, operating at a low pH (e.g., 2-3) can protonate the silanol groups, minimizing their interaction with a protonated pyridine molecule, which can improve peak shape.[1]
Issue 2: Poor Separation of the Product from a Closely Eluting Impurity
Question: My target compound, 2-Methoxy-5-(pyridin-4-yl)benzaldehyde, is co-eluting with an impurity. How can I improve the resolution?
Answer:
Achieving good separation is predicated on exploiting the differences in polarity between your compound and the impurity. The goal is to find a solvent system where your product has an Rf value of approximately 0.2-0.4 on a TLC plate, as this range typically provides the best separation in column chromatography.[2]
Solutions:
Optimize the Mobile Phase:
Adjust Polarity: If using a standard hexane/ethyl acetate system, systematically decrease the polarity by reducing the percentage of ethyl acetate. This will increase the retention time of both compounds, potentially enhancing their separation.
Try Different Solvent Systems: Sometimes, a complete change of solvents is necessary. Consider systems with different selectivities, such as dichloromethane/methanol or toluene/acetone. Always perform a TLC analysis with various solvent systems to identify the best one for your specific separation.[2]
Employ Gradient Elution: Instead of using a single solvent mixture (isocratic elution), start with a low-polarity mobile phase and gradually increase the polarity over the course of the purification. This can help to first elute less polar impurities, and then elute your target compound as a sharper band, separated from more polar impurities.
Improve Column Packing and Dimensions: Ensure your column is packed uniformly to avoid channeling. Using a longer, narrower column can also increase the number of theoretical plates and improve resolution, albeit at the cost of a longer run time.
Issue 3: Low or No Recovery of the Product from the Column
Question: After running the column, I have a very low yield of 2-Methoxy-5-(pyridin-4-yl)benzaldehyde. Where did my compound go?
Answer:
Low recovery is often due to irreversible adsorption onto the stationary phase or decomposition during the purification process.[3]
Solutions:
Irreversible Adsorption: The same strong interactions that cause peak tailing can sometimes lead to your compound getting permanently stuck to the silica gel. Deactivating the silica with triethylamine, as mentioned in Issue 1, is a crucial first step to prevent this.[2]
Compound Stability: Aldehydes can be sensitive to the acidic environment of silica gel and may decompose.[2] Using flash chromatography to minimize the contact time between the compound and the stationary phase can be beneficial.[3] If decomposition is suspected, switching to a more inert stationary phase like neutral alumina is recommended.[3]
Solubility Issues: Ensure your compound is soluble in the initial mobile phase. If the compound precipitates at the top of the column upon loading, it will not chromatograph properly. In such cases, dissolve the crude material in a minimal amount of a stronger solvent (like dichloromethane), adsorb it onto a small amount of silica gel, dry it to a free-flowing powder, and then load this powder onto the column (dry loading).
Troubleshooting Workflow Diagram
The following diagram outlines a systematic approach to troubleshooting common column chromatography issues for this compound.
Caption: A decision tree for troubleshooting common chromatography problems.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for column chromatography of 2-Methoxy-5-(pyridin-4-yl)benzaldehyde?
A1: A good starting point is to use silica gel (60 Å, 230-400 mesh) as the stationary phase. For the mobile phase (eluent), a mixture of hexane and ethyl acetate is recommended. Begin by developing a method using TLC. Start with a low polarity mixture (e.g., 9:1 hexane/ethyl acetate) and gradually increase the polarity until the desired compound has an Rf value of approximately 0.2-0.4. This will give you a good starting point for your column's mobile phase.
Q2: How should I prepare and load my sample onto the column?
A2: There are two common methods for sample loading:
Wet Loading: Dissolve your crude product in the minimum amount of the mobile phase you will use to start the column. Carefully pipette this solution onto the top of the packed column, ensuring not to disturb the surface.
Dry Loading: If your product has poor solubility in the mobile phase, dissolve it in a more polar solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. Carefully add this powder to the top of your packed column. This technique often results in better separation.
Q3: How can I effectively monitor the separation and identify the product-containing fractions?
A3: Thin-Layer Chromatography (TLC) is the most effective way to monitor your column. Collect fractions of a consistent volume (e.g., 10-20 mL). Spot a small amount from each fraction onto a TLC plate, along with your crude starting material and a pure standard if available. Develop the TLC plate in a solvent system that gives your product an Rf of ~0.3. Visualize the spots under a UV lamp (254 nm), as the aromatic rings will be UV-active. Combine the fractions that contain only the pure product.
Q4: What are some typical Rf values I might expect?
A4: Rf values are highly dependent on the exact solvent system and the specific impurities present. However, the table below provides a general guide for what to expect with different mobile phase compositions on a silica gel TLC plate.
Mobile Phase (Hexane:Ethyl Acetate)
Expected Rf Range
Comments
8:2
0.4 - 0.6
Good for a quick check, but may be too high for optimal column separation.
7:3
0.2 - 0.4
Often a good starting point for column chromatography.[4][5]
1:1
0.1 - 0.2
May be necessary if the compound is reluctant to move.
1:1 + 0.5% Triethylamine
0.15 - 0.25
The addition of TEA can slightly increase the Rf and will improve the spot shape.
Note: These are estimated values and should be confirmed by running TLC on your specific sample.
Detailed Experimental Protocol
This protocol provides a step-by-step methodology for the purification of ~1 gram of crude 2-Methoxy-5-(pyridin-4-yl)benzaldehyde.
Glass chromatography column (e.g., 40 cm length, 4 cm diameter)
TLC plates (silica gel 60 F254)
Collection tubes, beakers, and a fraction collector (optional)
Rotary evaporator
2. Mobile Phase Preparation:
Based on prior TLC analysis, prepare an initial eluent. For this example, we will use a 7:3 mixture of Hexane:Ethyl Acetate with 0.5% Triethylamine.
To prepare 1 L of this eluent: Mix 700 mL of Hexane, 300 mL of Ethyl Acetate, and 5 mL of Triethylamine.
3. Column Packing (Slurry Method):
Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.
In a beaker, make a slurry of silica gel with your initial, low-polarity eluent (e.g., 9:1 Hexane:EtOAc). Use approximately 50-100 g of silica for 1 g of crude product.
Pour the slurry into the column. Use additional eluent to rinse all the silica into the column.
Continuously tap the side of the column to ensure even packing and remove any air bubbles.
Open the stopcock and allow the solvent to drain until it is just level with the top of the silica bed. Add another thin layer of sand on top to protect the silica surface.
4. Sample Loading (Dry Loading):
Dissolve ~1 g of the crude product in a minimal amount of dichloromethane (~10-15 mL).
Add ~2-3 g of silica gel to this solution.
Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.
Carefully layer this powder onto the sand at the top of the column.
5. Elution and Fraction Collection:
Carefully add your prepared mobile phase (7:3 Hexane:EtOAc + 0.5% TEA) to the column.
Apply gentle pressure (if using flash chromatography) or allow gravity to facilitate the flow.
Begin collecting fractions immediately.
Maintain a constant level of solvent above the silica bed throughout the process to prevent the column from running dry.
6. Monitoring and Analysis:
Analyze the collected fractions by TLC as described in FAQ Q3.
Group the fractions containing the pure product.
7. Product Isolation:
Combine the pure fractions in a round-bottom flask.
Remove the solvents under reduced pressure using a rotary evaporator to yield the purified 2-Methoxy-5-(pyridin-4-yl)benzaldehyde.
References
Harris, E. B. J. (2014). Answer to "What is the best solvent for purifying aldehyde in a column chromatography?". ResearchGate. Retrieved from [Link]
Restek Corporation. (n.d.). Troubleshooting Guide. Retrieved from [Link]
Changunda, C. R. K., et al. (2020). Synthesis of novel pyridine and pyrimidine derivatives as potential inhibitors of HIV-1 reverse transcriptase using palladium. Arkivoc, 2020(iii), 0-0. Retrieved from [Link]
Organic Syntheses. (n.d.). Benzaldehyde, m-methoxy-. Retrieved from [Link]
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]
Chakravarthy, B. K. (2019). Answer to "How to choose the best solution for column chromatography?". ResearchGate. Retrieved from [Link]
Nakao, Y., Yamada, Y., et al. (n.d.). Supporting Information for: Selective C-4 Alkylation of Pyridine by Nickel/Lewis Acid Catalysis. Retrieved from [Link]
NextSDS. (n.d.). 2-methoxy-5-(pyridin-4-yl)benzaldehyde — Chemical Substance Information. Retrieved from [Link]
Dong, M. W. (n.d.). HPLC Troubleshooting. Retrieved from [Link]
Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2004). Synthesis of 2-hydroxy-3-methoxy-5-(4-methoxyphenylazo) benzaldehyde. A new aldehyde for the preparation of biologically active molecules. Molbank, 2004(3), M371. Retrieved from [Link]
Phenomenex. (2025). GC Column Troubleshooting Guide. Retrieved from [Link]
Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]
PubChem. (n.d.). 2-Methoxybenzaldehyde. Retrieved from [Link]
Agilent Technologies. (n.d.). Purification Workflow from Different Perspectives Part 2 High-Throughput Purification. Retrieved from [Link]
Wikipedia. (n.d.). 2-Hydroxy-5-methoxybenzaldehyde. Retrieved from [Link]
Y-Scholar Hub@YONSEI. (2025). Organic & Biomolecular Chemistry. Retrieved from [Link]
ResearchGate. (n.d.). Rf values for various phytochemicals in different extracts. Retrieved from [Link]
ResearchGate. (n.d.). Rf-values of all visible spots and their corresponding possible.... Retrieved from [Link]
Technical Support Center: Preventing Auto-Oxidation of 2-Methoxy-5-(pyridin-4-yl)benzaldehyde
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide and methodology framework to address one of the most pervasive issues in synthetic orga...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide and methodology framework to address one of the most pervasive issues in synthetic organic chemistry: the auto-oxidation of functionalized benzaldehydes during long-term storage.
2-Methoxy-5-(pyridin-4-yl)benzaldehyde is a highly valuable building block in drug development, but its formyl group is acutely vulnerable to atmospheric oxygen. This guide provides the mechanistic causality behind its degradation, evidence-based FAQs, and self-validating protocols to ensure the absolute integrity of your chemical inventory.
Mechanistic Insight: The Auto-Oxidation Paradox
To prevent degradation, one must first understand the causality of the reaction. The oxidation of 2-Methoxy-5-(pyridin-4-yl)benzaldehyde does not occur via a simple bimolecular reaction with oxygen; it proceeds via a free-radical chain mechanism [1].
When exposed to ambient light or trace transition metals, the formyl C-H bond undergoes homolytic cleavage to form an acyl radical. This intermediate rapidly reacts with triplet oxygen (
O2
) to form a highly reactive benzoylperoxy radical. This peroxy radical then abstracts a hydrogen atom from another unreacted aldehyde molecule, propagating the chain and forming a perbenzoic acid intermediate, which ultimately resolves into the corresponding benzoic acid derivative[1][2].
To halt this, we introduce radical inhibitors (such as BHT, hydroquinone, or even benzyl alcohol). These inhibitors work via Hydrogen Atom Transfer (HAT) . They donate a hydrogen atom to the peroxy radical much faster than the aldehyde can, forming a resonance-stabilized inhibitor radical that is too unreactive to propagate the chain, thereby terminating the oxidation cycle[3][4].
Radical chain auto-oxidation mechanism of benzaldehyde derivatives and interception by inhibitors.
Troubleshooting & FAQs
Q1: How can I visually or analytically identify if my 2-Methoxy-5-(pyridin-4-yl)benzaldehyde has oxidized?A: Visual inspection is your first line of defense. The presence of a white crystalline solid (the benzoic acid derivative) precipitating out of the liquid or coating the solid aldehyde is a definitive indicator of oxidation[1]. Additionally, older samples may turn progressively yellow[1]. Analytically, a quick
1H
-NMR will show the disappearance of the sharp aldehyde proton peak (~10 ppm) and the emergence of a broad carboxylic acid proton peak (>11 ppm).
Q2: What are the optimal storage conditions to completely arrest this degradation?A: The triad of stability relies on Temperature, Atmosphere, and Light .
Temperature: Store at -20°C. Lower kinetic energy drastically reduces the rate of radical initiation[5].
Atmosphere: Store under an inert atmosphere of Argon. Causality note: Argon is significantly denser than Nitrogen and ambient air. When purged into a vial, it sinks and forms a protective physical blanket directly over the compound, displacing oxygen efficiently[1][5].
Light: Store in opaque or amber-colored glass bottles to block UV photons, which catalyze the homolytic cleavage of the formyl C-H bond[1].
Q3: Which chemical inhibitors should I use, and at what concentration?A: Butylated hydroxytoluene (BHT), hydroquinone, or catechol are the industry standards[5][6]. A concentration of 0.01% to 0.1% (w/w) is highly effective[2]. Because these inhibitors are consumed over time as they quench radicals, heavily accessed stocks may require periodic re-spiking.
Quantitative Storage Efficacy Data
The following table synthesizes the expected shelf-life of functionalized benzaldehydes based on varying storage environments and chemical interventions.
Storage Condition
Atmosphere
Inhibitor Added
Estimated Shelf Life
Oxidation Rate
Room Temp (25°C), Clear Vial
Ambient Air
None
< 1 Month
High
Refrigerated (4°C), Amber Vial
Ambient Air
None
3 - 6 Months
Moderate
Freezer (-20°C), Amber Vial
Argon Purged
None
12 - 18 Months
Low
Freezer (-20°C), Amber Vial
Argon Purged
0.01% BHT
> 24 Months
Negligible
Self-Validating Experimental Protocols
If your stock has already oxidized, it is not lost. You can recover the pure aldehyde using acid-base chemistry, followed by securing it for long-term storage.
Protocol A: Recovery and Purification of Oxidized Stocks
Causality: Benzoic acid derivatives are highly acidic compared to the aldehyde. By washing the organic mixture with a mild base (Sodium Carbonate), the acid is deprotonated into a water-soluble sodium salt, partitioning it into the aqueous layer while the pure aldehyde remains in the organic layer[1][6].
Dissolution: Dissolve the contaminated 2-Methoxy-5-(pyridin-4-yl)benzaldehyde in a suitable volatile organic solvent (e.g., diethyl ether or dichloromethane)[1].
Basic Wash: Transfer to a separatory funnel. Add an equal volume of 10% aqueous Sodium Carbonate (
Na2CO3
) solution[6]. Shake vigorously and vent frequently to release
CO2
gas.
Phase Separation: Allow the layers to separate. The lower aqueous layer contains the sodium benzoate impurity. Drain and discard (or retain for recovery).
Validation Check: Perform a secondary wash with
Na2CO3
. If no gas evolves and the aqueous layer remains clear, the acid has been successfully removed.
Drying: Transfer the organic layer to an Erlenmeyer flask and add anhydrous Magnesium Sulfate (
MgSO4
) to remove residual water[6]. Swirl until the drying agent flows freely like sand.
Filtration & Concentration: Filter out the
MgSO4
through a cotton plug or fluted filter paper[6]. Remove the organic solvent under reduced pressure using a rotary evaporator.
Protocol B: Establishing Inert Storage with Inhibitors
Inhibitor Addition: To the freshly purified aldehyde, add 0.01% (w/w) of BHT or hydroquinone[2][6].
Argon Purging: Place the compound in an amber glass vial. Insert a needle connected to an Argon line through a rubber septum. Insert a second, shorter needle as a vent. Purge with a gentle stream of Argon for 30–60 seconds to displace all ambient air[1].
Sealing: Quickly remove the vent needle, then the Argon needle to maintain positive pressure. Replace the septum with a PTFE-lined solid cap and seal the exterior tightly with Parafilm.
Storage: Transfer the vial immediately to a -20°C freezer[5].
Step-by-step purification and inert storage workflow for oxidized benzaldehyde derivatives.
References
Sankar, M., et al. "The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol". ResearchGate. Available at: [Link]
ScienceMadness Community. "Oxidation of Benzaldehyde, Prevention Of". ScienceMadness.org. Available at:[Link]
ResearchGate Community. "Substrates that inhibit the autoxidation of benzaldehyde to benzoic acid". ResearchGate. Available at: [Link]
Optimizing recrystallization solvent mixtures for 2-Methoxy-5-(pyridin-4-yl)benzaldehyde
Target Compound: 2-Methoxy-5-(pyridin-4-yl)benzaldehyde Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Welcome to the Technical Support Center. Purifying biaryl systems like 2-Methoxy-5-(py...
Author: BenchChem Technical Support Team. Date: April 2026
Target Compound: 2-Methoxy-5-(pyridin-4-yl)benzaldehyde
Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Welcome to the Technical Support Center. Purifying biaryl systems like 2-Methoxy-5-(pyridin-4-yl)benzaldehyde presents unique physicochemical challenges. The molecule contains a basic, highly polar pyridine ring, an electron-donating methoxy group, and a reactive aldehyde moiety. This combination of functional groups dictates a highly specific solubility profile and introduces risks such as auto-oxidation and liquid-liquid phase separation ("oiling out").
This guide provides a self-validating framework for optimizing two-solvent recrystallization for this specific structural class.
Part 1: Diagnostic Matrix for Solvent Selection
The choice of solvent is the most critical variable in recrystallization[1]. For a biaryl pyridine derivative, the primary ("good") solvent must disrupt the strong intermolecular dipole interactions, while the anti-solvent ("poor") must selectively reduce the bulk dielectric constant to induce nucleation without forcing the compound to oil out[2].
Table 1: Quantitative Evaluation of Two-Solvent Systems
Primary Solvent (Good)
Anti-Solvent (Poor)
BP Differential (Δ°C)
Polarity Match
Suitability for Pyridine-Biaryls
Ethyl Acetate (BP: 77°C)
Hexanes (BP: 68°C)
9°C
Moderate
Excellent. Standard first-line choice. Balances solubility of the pyridine ring with controlled nucleation.
Dichloromethane (BP: 40°C)
Hexanes (BP: 68°C)
-28°C
High
Good. Excellent for temperature-sensitive aldehydes[3]. Prevents thermal degradation but requires careful handling to avoid rapid evaporation.
Toluene (BP: 110°C)
Heptane (BP: 98°C)
12°C
Low
Fair. The high boiling point significantly increases the risk of the target compound melting out of solution as an oil rather than crystallizing.
Ethanol (BP: 78°C)
Water (BP: 100°C)
-22°C
Protic / High
Poor. Water promotes deleterious hydration of the aldehyde and aggressively hydrogen-bonds to the pyridine nitrogen, complicating drying.
Part 2: Optimization Workflow
The following logic diagram maps the critical decision points during a two-solvent recrystallization procedure.
Two-solvent recrystallization logic for biaryl aldehydes.
Part 3: Self-Validating Experimental Protocol
This protocol uses Ethyl Acetate / Hexanes and is engineered with built-in validation checks to ensure thermodynamic control at every phase boundary.
Step 1: Primary Dissolution
Action: Suspend the crude 2-Methoxy-5-(pyridin-4-yl)benzaldehyde in a minimal volume of Ethyl Acetate (EtOAc) inside an Erlenmeyer flask. Heat to a gentle boil on a hot plate[4].
Causality: The basic nitrogen of the pyridine ring solvates effectively in the moderate polarity of hot EtOAc. Heating maximizes the solubility gradient, establishing the thermodynamic driving force required for later supersaturation[1].
Validation Check: Remove the flask from the heat source for 10 seconds. If the compound crashes out immediately, the solvent volume is too low. Add 5% more EtOAc and reheat.
Step 2: Anti-Solvent Titration
Action: While maintaining the solution at a boil, add hot Hexanes dropwise with continuous swirling until a persistent, milky turbidity appears[5].
Causality: Hexanes lower the bulk dielectric constant of the medium. The onset of turbidity indicates that the binodal curve has been crossed, marking the absolute limit of the compound's solubility[4].
Validation Check: The cloudiness must persist for at least 15 seconds under continuous swirling. If it dissipates, the solution is not yet saturated; continue adding Hexanes.
Step 3: Clarification
Action: Add EtOAc dropwise (usually 2–5 drops) until the turbid solution just turns transparent again[2].
Causality: This pushes the system marginally back into the single-phase region. This ensures that subsequent cooling will trigger highly ordered crystalline nucleation rather than amorphous precipitation.
Validation Check: The solution must be perfectly transparent and homogeneous at the boiling point.
Step 4: Controlled Nucleation
Action: Remove the flask from the heat, cap it loosely, and allow it to cool undisturbed to room temperature. Once at room temperature, transfer to an ice bath for 15 minutes[5].
Causality: Slow cooling allows the biaryl molecules to orient into their lowest-energy crystalline lattice, selectively excluding impurities. Rapid cooling traps impurities within the lattice defects[1].
Validation Check: Visible, geometric crystals should form. If a second liquid phase forms at the bottom of the flask, the compound has "oiled out" (See FAQ Ticket #001).
Step 5: Isolation
Action: Collect the crystals via vacuum filtration on a Büchner funnel. Wash the filter cake with a minimal amount of ice-cold Hexanes[4].
Part 4: Support Tickets & Troubleshooting (FAQs)
Ticket #001: My compound is "oiling out" instead of forming solid crystals. How do I fix this?
Root Cause: "Oiling out" (liquid-liquid phase separation) occurs when the boiling point of the solvent mixture exceeds the melting point of the solute, or when the biaryl bond's rotational flexibility prevents rapid lattice packing[5]. The compound separates as a supercooled liquid rather than a solid.
Resolution: Do not add the anti-solvent at the boiling point. Instead, cool the EtOAc solution to 40°C before titrating the Hexanes. Alternatively, switch to a lower-boiling solvent system such as a 3:1 Hexanes/Dichloromethane mixture[3].
Ticket #002: The solution cooled to an ice bath, but no crystals formed.
Root Cause: Pyridine derivatives often exhibit strong solvent-solute interactions that create highly stable, supersaturated solutions. The most common operational error is using too much primary solvent[5].
Resolution: First, attempt to induce nucleation by scratching the inner wall of the flask with a glass stirring rod; the micro-fissures act as nucleation sites[5]. If this fails, add a microscopic "seed crystal" of pure product[4]. If neither works, return the flask to the heat, boil off 20–30% of the solvent volume, and repeat the cooling process[5].
Ticket #003: My yield is low, and TLC shows a highly polar baseline spot. Is my compound degrading?
Root Cause: Benzaldehydes are highly susceptible to auto-oxidation, converting to the corresponding carboxylic acid when heated in the presence of atmospheric oxygen.
Resolution: Limit the time the solution spends at reflux. For highly sensitive batches, degas your EtOAc and Hexanes by sparging them with nitrogen for 10 minutes prior to use, and allow the crystallization flask to cool under a nitrogen atmosphere.
Troubleshooting poor solubility of 2-Methoxy-5-(pyridin-4-yl)benzaldehyde in aqueous reaction media
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the physicochemical barriers associated with 2-Methoxy-5-(pyridin-4-yl)benzaldehyde.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the physicochemical barriers associated with 2-Methoxy-5-(pyridin-4-yl)benzaldehyde. This guide provides causal explanations, validated protocols, and scalable solutions for achieving homogeneous aqueous reaction media in your experiments.
Section 1: Root Cause Analysis
Q: Why does 2-Methoxy-5-(pyridin-4-yl)benzaldehyde consistently precipitate or fail to dissolve in standard aqueous buffers?
A: The insolubility of this compound in water is driven by its highly lipophilic structural features. The molecule consists of an aromatic benzaldehyde core and a methoxy group, which lack hydrogen-bond donating capabilities. The only ionizable moiety is the pyridine nitrogen. The conjugate acid of pyridine has a pKa of approximately 5.23[1].
At a neutral or physiological pH (pH 7.0–7.4), the pyridine nitrogen remains unprotonated. Consequently, the entire molecule exists in a neutral, highly lipophilic state, leading to rapid aggregation and precipitation in water. Solubilization requires either disrupting the hydrophobic interactions via micellar encapsulation, altering the dielectric constant of the medium with co-solvents, or ionizing the pyridine ring via pH adjustment.
Physicochemical state and solubility logic based on pH.
Requires pH < 4.0 for >90% ionization and aqueous solubility.
LogP (Estimated)
> 2.0
High lipophilicity; necessitates surfactants or co-solvents at neutral pH.
Aldehyde Reactivity
Electrophilic
Susceptible to hydration or acetalization in highly acidic aqueous media.
Section 2: pH-Mediated Solubilization (The Acidic Approach)
Q: Can I simply lower the pH to dissolve the compound without damaging it?
A: Yes, but it requires precision. Dropping the pH below 4.0 protonates the pyridine ring, forming a water-soluble pyridinium cation[1]. However, because the molecule contains an aldehyde, exposing it to extreme aqueous acid (pH < 1.0) can lead to unwanted hydration or, if alcohols are present, acetal formation. The protocol below is designed to be a self-validating system: you titrate just enough acid to achieve dissolution without over-acidifying the system.
Protocol 1: Controlled pH-Shift Solubilization
Causality Check: We use dilute HCl to gradually shift the equilibrium toward the protonated state. Visual clearance of the solution validates the endpoint, ensuring the aldehyde remains intact.
Suspend: Add 2-Methoxy-5-(pyridin-4-yl)benzaldehyde to deionized water (target concentration: 0.1 M). The suspension will be cloudy.
Titrate: Dropwise, add 0.1 M HCl while stirring vigorously.
Monitor: Continuously monitor the pH using a calibrated probe.
Validate: Stop titration once the pH reaches 3.5–4.0. The solution should transition from a turbid suspension to a clear, homogeneous solution. If turbidity persists, gently warm to 35°C for 5 minutes, then cool to room temperature.
Section 3: Micellar Catalysis (The Green Chemistry Approach)
Q: I am running a transition-metal catalyzed cross-coupling (e.g., Suzuki-Miyaura) in water at neutral pH. How do I achieve solubility without acid?
A: For neutral aqueous conditions, especially in organometallic chemistry, the optimal solution is micellar catalysis using a designer amphiphile like TPGS-750-M[2]. TPGS-750-M is composed of a lipophilic α-tocopherol (Vitamin E) core and a hydrophilic PEG-750-M chain[3].
When dissolved in water at 2.5% wt/wt, it spontaneously self-assembles into nanomicelles (approx. 40–60 nm in diameter)[3]. The highly lipophilic 2-Methoxy-5-(pyridin-4-yl)benzaldehyde partitions into the Vitamin E core, effectively dissolving the compound in the aqueous bulk phase and providing a concentrated nanoreactor for your catalyst to operate at room temperature[4].
Workflow for TPGS-750-M mediated micellar catalysis.
Protocol 2: Micellar Solubilization with TPGS-750-M
Causality Check: Degassing is critical because oxygen trapped in the micellar core can poison palladium catalysts used in cross-couplings.
Preparation: Dissolve 250 mg of TPGS-750-M in 10 mL of HPLC-grade water to create a 2.5% wt/wt solution.
Degassing: Sparge the solution with Argon or Nitrogen for 15 minutes to remove dissolved oxygen.
Substrate Addition: Add 2-Methoxy-5-(pyridin-4-yl)benzaldehyde directly to the aqueous surfactant solution.
Validation: Stir at room temperature for 10–15 minutes. The mixture will appear as a slightly opalescent emulsion (due to light scattering by the nanomicelles), confirming successful encapsulation.
Reaction & Extraction: Proceed with catalyst addition. Post-reaction, extract the product using a minimal amount of ethyl acetate. The TPGS-750-M remains in the aqueous phase and can be recycled[4].
Section 4: Host-Guest Complexation & Co-Solvents
Q: What if surfactants interfere with my downstream biological assays or purification?
A: If micellar agents are incompatible with your workflow, you can utilize host-guest complexation with Cyclodextrins (CDs). Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic cavity. They readily form water-soluble inclusion complexes with benzaldehyde derivatives[5]. The aromatic ring of 2-Methoxy-5-(pyridin-4-yl)benzaldehyde inserts into the cavity, shielding the hydrophobic bulk from the aqueous environment while maintaining a neutral pH[6].
Alternatively, polar aprotic co-solvents can be used to lower the dielectric constant of the water, forcing the compound into solution.
Table 2: Non-Surfactant Solubilization Matrix
Strategy
Reagent
Mechanism of Action
Best Use Case
Complexation
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Encapsulates the aromatic/benzaldehyde moiety in a hydrophobic cavity.
Prepare Host: Dissolve 1 molar equivalent of HP-β-CD in deionized water.
Add Guest: Add 1 molar equivalent of 2-Methoxy-5-(pyridin-4-yl)benzaldehyde to the solution.
Equilibrate: Sonicate the mixture for 15 minutes, then stir overnight at room temperature to allow thermodynamic equilibration of the inclusion complex.
Validate: Filter the solution through a 0.45 µm PTFE syringe filter. The filtrate will contain the fully solubilized inclusion complex. Quantify the dissolved aldehyde via UV-Vis spectroscopy.
References
PubChem. "Pyridine | C5H5N | CID 1049 - PubChem - NIH." National Institutes of Health. Available at:[Link]
Lipshutz, B. H., et al. "TPGS-750-M: A Second-Generation Amphiphile for Metal-Catalyzed Cross-Couplings in Water at Room Temperature." PMC - NIH. Available at:[Link]
Lipshutz Research Group. "Surfactant Assemblies as Nanoreactors for Organic Transformations." UC Santa Barbara. Available at:[Link]
Kfoury, M., et al. "Characterization of Cyclodextrin/Volatile Inclusion Complexes: A Review." PMC - NIH. Available at:[Link]
Buchholz, et al. "Cyclodextrin-based Schiff base pro-fragrances: Synthesis and release studies." PMC - NIH. Available at:[Link]
High-Performance Liquid Chromatography (HPLC) Method Validation for 2-Methoxy-5-(pyridin-4-yl)benzaldehyde Purity: A Comparative Guide
Introduction: The Analytical Challenge The compound 2-Methoxy-5-(pyridin-4-yl)benzaldehyde is a highly polar, aromatic intermediate frequently utilized in the synthesis of advanced pharmaceutical active ingredients (APIs...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Analytical Challenge
The compound 2-Methoxy-5-(pyridin-4-yl)benzaldehyde is a highly polar, aromatic intermediate frequently utilized in the synthesis of advanced pharmaceutical active ingredients (APIs) [1]. From a chromatographic perspective, this molecule presents a distinct challenge: it contains a basic pyridine nitrogen (pKa ~5.2) coupled with an electron-rich methoxy-substituted benzaldehyde ring.
When analyzed using traditional fully porous C18 columns, pyridine derivatives notoriously exhibit severe peak tailing, poor resolution, and low theoretical plate counts. This occurs due to secondary ion-exchange interactions between the basic nitrogen and unendcapped, acidic silanol groups on the silica surface. To establish a self-validating, highly reliable purity determination method compliant with ICH Q2(R2) guidelines [2], analytical scientists must move beyond generic C18 methods and engineer a separation strategy based on the specific physicochemical properties of the analyte.
This guide objectively compares a traditional Fully Porous C18 method against an optimized Core-Shell Pentafluorophenyl (PFP) method, providing empirical data, mechanistic causality, and a step-by-step validation protocol.
The Causality of Column Selection: C18 vs. Core-Shell PFP
To achieve a robust, stability-indicating method, the stationary phase must be deliberately matched to the analyte's molecular features.
The Mechanistic Failure of C18
Standard C18 columns rely almost exclusively on hydrophobic (dispersive) interactions. Because 2-Methoxy-5-(pyridin-4-yl)benzaldehyde is relatively polar, it shows weak retention on C18 phases. Furthermore, the lack of alternative retention mechanisms leaves the basic pyridine nitrogen vulnerable to strong secondary interactions with residual silanols, resulting in peak broadening and tailing.
The Superiority of Core-Shell PFP
The Pentafluorophenyl (PFP) stationary phase introduces multi-modal retention mechanisms. The highly electronegative fluorine atoms withdraw electron density from the phenyl ring, creating a strongly electron-deficient surface (a Lewis acid). This interacts perfectly with the electron-rich pyridine nitrogen (a Lewis base) [3]. Additionally, the PFP phase offers strong
π−π
interactions, dipole-dipole interactions, and hydrogen bonding capabilities.
Coupling the PFP chemistry with a Core-Shell (Superficially Porous) particle morphology (e.g., 2.7 µm) restricts the diffusion depth of the analyte into the silica particle. This minimizes the mass transfer resistance (
C
-term in the van Deemter equation) and reduces eddy diffusion (
A
-term), delivering UHPLC-level theoretical plates at standard HPLC backpressures [4].
Caption: Logical relationship between analyte properties and stationary phase chemistry.
Comparative Performance Data
To objectively evaluate the two approaches, a comparative study was conducted using a standardized gradient method (10% to 90% Acetonitrile in Water with 0.1% Formic Acid). Formic acid was deliberately chosen over phosphate buffer to ensure full protonation of the pyridine ring (preventing peak splitting from partial ionization) while maintaining LC-MS compatibility for peak purity confirmation.
Table 1: Chromatographic Performance Comparison
Chromatographic Parameter
Traditional Method (Fully Porous C18, 5 µm)
Optimized Method (Core-Shell PFP, 2.7 µm)
Performance Gain
Retention Time (min)
8.45
5.20
38% Faster Analysis
Theoretical Plates (N)
8,500
24,300
+185% Efficiency
Tailing Factor (USP)
1.85 (Significant Tailing)
1.05 (Highly Symmetrical)
Optimal Peak Shape
System Backpressure
110 bar
145 bar
Compatible with standard HPLC
Resolution (Nearest Impurity)
1.5
3.8
Baseline Separation
Data Interpretation: The Core-Shell PFP column not only resolved the tailing issue but fundamentally increased the efficiency of the separation, allowing for a shorter runtime without exceeding the pressure limits of conventional HPLC systems.
Step-by-Step Methodology: ICH Q2(R2) Validation Protocol
A method is only as trustworthy as the system that validates it. The following protocol outlines the self-validating workflow utilized to qualify the Core-Shell PFP method for routine purity determination[2].
Phase 1: Preparation & System Suitability Testing (SST)
Mobile Phase Preparation:
Aqueous (A): 0.1% Formic Acid in Milli-Q Water.
Organic (B): 100% HPLC-Grade Acetonitrile.
Standard Preparation: Accurately weigh 10.0 mg of 2-Methoxy-5-(pyridin-4-yl)benzaldehyde reference standard. Dissolve in 10 mL of Diluent (50:50 Water:Acetonitrile) to create a 1.0 mg/mL stock. Dilute to a 100 µg/mL working standard.
Chromatographic Conditions: Flow rate at 1.0 mL/min, Column temperature at 30°C, Injection volume of 5 µL, DAD detection at 254 nm.
SST Execution: Inject the working standard 6 consecutive times. Self-Validation Gate: The system is only deemed suitable if %RSD of peak area is
≤
2.0%, USP Tailing is
≤
1.5, and Theoretical Plates are
≥
5,000.
Phase 2: Core Validation Execution
Specificity (Forced Degradation): Subject the sample to 0.1 N HCl (60°C, 2h), 0.1 N NaOH (60°C, 2h), and 3%
H2O2
(Room Temp, 2h). Analyze using a Diode Array Detector (DAD) to calculate peak purity. The parent peak must show a purity angle less than the purity threshold, proving no degradation products co-elute.
Linearity & Range: Prepare calibration standards at 25%, 50%, 75%, 100%, 120%, and 150% of the target concentration. Plot peak area vs. concentration.
Accuracy (Spike Recovery): Spike known amounts of the API into a synthetic matrix at 80%, 100%, and 120% levels. Calculate the percentage recovered against the theoretical added amount.
Precision: Perform 6 independent sample preparations at 100% concentration (Repeatability). Have a second analyst perform the same test on a different day using a different HPLC system (Intermediate Precision).
Caption: Step-by-step analytical method validation workflow according to ICH Q2(R2) guidelines.
Validation Results Summary
The Core-Shell PFP method was successfully validated against stringent regulatory criteria. The multi-modal retention mechanism ensured that the method was highly specific and robust against minor variations in mobile phase composition.
Table 2: ICH Q2(R2) Validation Summary (Core-Shell PFP Method)
Validation Parameter
ICH Q2(R2) Acceptance Criteria
Observed Result
Status
Specificity
No interference at RT; Peak Purity Pass
Peak Purity > 99.9% (No co-elution)
PASS
Linearity
R2≥0.999
(Range: 25-150%)
R2=0.9998
PASS
Accuracy
98.0% - 102.0% Mean Recovery
99.4% - 100.2%
PASS
Repeatability
%RSD
≤
2.0% (n=6)
0.65%
PASS
Intermediate Precision
%RSD
≤
2.0% (n=12, 2 days, 2 analysts)
0.82%
PASS
LOD / LOQ
S/N
≥
3 (LOD) / S/N
≥
10 (LOQ)
LOD: 0.05 µg/mL, LOQ: 0.15 µg/mL
PASS
Conclusion
For the purity determination of 2-Methoxy-5-(pyridin-4-yl)benzaldehyde, relying on a standard fully porous C18 column introduces unnecessary analytical risk, primarily through poor peak shape and weak retention of the basic pyridine moiety. By transitioning to a Core-Shell PFP column, laboratories can leverage Lewis acid-base and
π−π
interactions to achieve a highly symmetrical, efficient, and robust separation. The resulting method not only easily passes all ICH Q2(R2) validation parameters but also significantly increases laboratory throughput.
References
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023). ICH Q2(R2) Validation of Analytical Procedures. Retrieved March 23, 2026, from [Link]
Euerby, M. R., et al. (2003). Chromatographic Classification and Comparison of Commercially Available Reversed-phase Liquid Chromatographic Columns Containing Phenyl Moieties. Journal of Chromatography A. ResearchGate. Retrieved March 23, 2026, from [Link]
PubMed. (2018). Comparison between core-shell and totally porous particle stationary phases for fast and green LC determination. National Institutes of Health. Retrieved March 23, 2026, from [Link]
Comparative
High-Resolution Mass Spectrometry (HRMS) Fragmentation Profiling of 2-Methoxy-5-(pyridin-4-yl)benzaldehyde: A Platform Comparison Guide
As a Senior Application Scientist, I frequently evaluate analytical platforms for the structural elucidation of complex biaryl scaffolds. 2-Methoxy-5-(pyridin-4-yl)benzaldehyde ( C13H11NO2 ) is a highly relevant inter...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I frequently evaluate analytical platforms for the structural elucidation of complex biaryl scaffolds. 2-Methoxy-5-(pyridin-4-yl)benzaldehyde (
C13H11NO2
) is a highly relevant intermediate in the synthesis of kinase inhibitors and PDE4 antagonists. Its structure—comprising an aldehyde, a methoxy ether, and a basic pyridine ring—presents a unique opportunity to evaluate the performance of modern High-Resolution Mass Spectrometry (HRMS) platforms.
This guide objectively compares the performance of leading HRMS methodologies (ESI-Q-TOF, ESI-Orbitrap, and APCI-Orbitrap) for analyzing this compound, grounded in mechanistic causality and supported by a self-validating experimental protocol.
Mechanistic Profiling: The Causality of Fragmentation
To objectively compare MS platforms, we must first understand the intrinsic gas-phase chemistry of the analyte. In positive-ion mode, the basic pyridine nitrogen (
pKa≈5.2
) acts as the primary protonation site, yielding a stable
[M+H]+
precursor ion at exact mass m/z
214.0863 .
The fragmentation cascade is driven by a combination of charge-remote and charge-mediated mechanisms [1, 2]:
Aldehyde Cleavage: The neutral loss of carbon monoxide (
−CO
, 28.00 Da) is a low-energy, charge-remote pathway typical of benzaldehydes, yielding the fragment at
m/z
186.0913.
Methoxy Radical Cleavage: The homolytic cleavage of the methoxy methyl group results in the loss of a methyl radical (
−∙CH3
, 15.02 Da), forming an odd-electron radical cation at
m/z
199.0628. This is highly diagnostic for ortho/para-methoxyaromatics.
Pyridine Ring Opening: At higher collision energies, the pyridine ring undergoes contraction and subsequent cleavage, characterized by the neutral loss of hydrogen cyanide (
−HCN
, 27.01 Da) [2].
Proposed ESI+ HRMS CID fragmentation pathway of 2-Methoxy-5-(pyridin-4-yl)benzaldehyde.
Platform Comparison: ESI-Q-TOF vs. ESI-Orbitrap vs. APCI-Orbitrap
When selecting an HRMS platform for biaryl aldehyde characterization, the choice of mass analyzer (Time-of-Flight vs. Orbitrap) and ionization source (Electrospray Ionization vs. Atmospheric Pressure Chemical Ionization) dictates the quality of the data [3].
ESI-Q-TOF excels in acquisition speed, making it ideal for narrow UHPLC peaks, but typically caps at ~60,000 resolving power.
ESI-Orbitrap provides ultra-high resolution (up to 240,000+), which is critical for distinguishing the isobaric loss of
CO
(
Δm
27.9949) from the loss of
C2H4
(
Δm
28.0313).
APCI-Orbitrap is generally reserved for non-polar compounds. For this specific compound, APCI induces excessive in-source fragmentation due to thermal degradation of the labile aldehyde group, making precursor identification difficult [3].
Quantitative Performance Matrix
Parameter
ESI-Q-TOF (e.g., Agilent 6546)
ESI-Orbitrap (e.g., Thermo Exploris)
APCI-Orbitrap
Ionization Efficiency (Precursor)
Optimal (
[M+H]+
is base peak)
Optimal (
[M+H]+
is base peak)
Poor (High in-source fragmentation)
Resolving Power (at m/z 200)
~60,000 FWHM
>120,000 FWHM
>120,000 FWHM
Mass Accuracy (MS2 Fragments)
< 3 ppm
< 1 ppm
< 1 ppm
Scan Speed (MS/MS)
Up to 50 Hz
Up to 22 Hz
Up to 22 Hz
Radical Cation Detection (
m/z
199)
Moderate (Requires precise CID tuning)
Excellent (HCD cell preserves radicals)
Poor (Thermal quenching)
Primary Use Case
High-throughput DMPK screening
In-depth structural elucidation
Non-polar matrix analysis
Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility, the following LC-HRMS protocol is designed as a self-validating system . It incorporates internal checks (isotopic fidelity, blank subtraction, and mass error thresholds) to guarantee that the observed fragmentation is purely analyte-derived.
Step 1: Sample Preparation & System Suitability
Preparation: Dissolve 2-Methoxy-5-(pyridin-4-yl)benzaldehyde reference standard in LC-MS grade Methanol to a stock concentration of 1 mg/mL. Dilute to a working concentration of 100 ng/mL in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.
System Suitability Test (SST): Inject a tuning mix (e.g., Pierce LTQ Velos ESI Positive Ion Calibration Solution) to verify that the instrument mass error is strictly < 2 ppm before analysis.
Mobile Phase A: Water + 0.1% Formic Acid (Promotes pyridine protonation).
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient: 5% B to 95% B over 5.0 minutes. Flow rate: 0.4 mL/min.
Validation Check: Inject a solvent blank prior to the sample. The extracted ion chromatogram (EIC) for
m/z
214.0863 must show a signal-to-noise ratio of < 3:1 in the blank to rule out carryover.
Source Settings: Spray voltage at +3.5 kV; Capillary temperature at 275 °C.
MS1 Full Scan: Resolution set to 120,000. Scan range
m/z
100–500.
Data-Dependent MS2 (ddMS2): Top 3 most intense ions selected. Resolution set to 30,000.
Stepped Normalized Collision Energy (NCE): Set to 20, 30, and 40. Causality: Stepped energy ensures that both fragile fragments (like the loss of
CO
) and stable core fragments (like the pyridine ring opening) are captured in a single composite spectrum.
Step 4: Data Processing & Self-Validation
Mass Error Calculation: Extract the exact mass of the precursor. Calculate mass error: [(Observed Mass - 214.0863) / 214.0863] * 1,000,000. Reject any data where error > 3 ppm.
Isotopic Pattern Scoring: Compare the observed
M+1
(
13C
isotope at
m/z
215.0896) relative abundance against the theoretical value (~14.5% of the monoisotopic peak). A match score of >90% validates the chemical formula
C13H12NO2+
.
Fragment Annotation: Map the MS2 spectrum against the theoretical pathway (Section 1). The presence of
m/z
199.0628 confirms the radical loss of the methoxy group, validating the ortho/para-methoxy structural assignment.
References
A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. National Center for Biotechnology Information (PMC). Available at:[Link]
Characterization and Elucidation of the Fragmentation Pathway of 17 Nitazenes by Liquid Chromatography High-Resolution Mass Spectrometry Using Collision-Induced Dissociation and Electron-Activated Dissociation. Analytical Chemistry (ACS Publications). Available at:[Link]
Fragmentation of Saturated Hydrocarbons upon Atmospheric Pressure Chemical Ionization Is Caused by Proton-Transfer Reactions. Analytical Chemistry (ACS Publications). Available at:[Link]
Validation
Structural Validation of 2-Methoxy-5-(pyridin-4-yl)benzaldehyde: A Comparative Guide to 2D COSY and HSQC NMR
As drug development pipelines increasingly rely on complex biaryl intermediates, the unambiguous structural validation of these molecules becomes a foundational requirement. 2-Methoxy-5-(pyridin-4-yl)benzaldehyde present...
Author: BenchChem Technical Support Team. Date: April 2026
As drug development pipelines increasingly rely on complex biaryl intermediates, the unambiguous structural validation of these molecules becomes a foundational requirement. 2-Methoxy-5-(pyridin-4-yl)benzaldehyde presents a classic analytical challenge: it contains a highly substituted phenyl ring conjugated to a pyridine moiety. This architecture results in severe spectral crowding in the aromatic region (7.0–9.0 ppm) when analyzed via traditional one-dimensional methods.
This guide objectively compares the performance of 1D NMR against two-dimensional (2D) Homonuclear Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), providing a field-proven, self-validating protocol for definitive structural elucidation.
While 1D Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation, molecules with overlapping signals require advanced techniques for definitive validation[1]. The table below compares standard analytical approaches for validating biaryl systems.
Analytical Approach
Resolution of Overlap
Connectivity Mapping
Time/Resource Cost
Best Use Case
1D ¹H & ¹³C NMR
Low (Severe overlap in 7.0–9.0 ppm)
Inferential (relies on J-coupling patterns)
Low (~10 minutes)
Initial purity screening and functional group identification.
2D COSY + HSQC
High (Spreads signals into 2 dimensions)
Definitive (Direct C-H and H-H bonds)
Medium (~1–2 hours)
Routine structural validation and regioisomer differentiation.
Advanced 2D (HMBC/NOESY)
Very High
Long-range (2-3 bonds) & Spatial
High (~4–12 hours)
De novo structural elucidation of unknown natural products.
X-Ray Crystallography
Absolute
Absolute 3D spatial coordinates
Very High (Days/Weeks)
Final absolute stereochemical proof (requires single crystals).
The Verdict: For a known synthetic target like 2-Methoxy-5-(pyridin-4-yl)benzaldehyde, the combination of 2D COSY and HSQC represents the optimal balance of speed, resource efficiency, and structural certainty.
Mechanistic Causality: Why COSY and HSQC?
To understand why this specific 2D suite is chosen, we must look at the underlying physics of the experiments.
Overcoming Spectral Crowding via Dimensionality: Traditional 1D NMR plots signal intensity against a single frequency axis, which becomes crowded for complex aromatic structures. 2D NMR overcomes this by distributing magnetization transfer across two independent evolution periods, spreading the interactions across two frequency dimensions[2].
COSY (Scalar Coupling Mapping): COSY relies on through-bond scalar (
J
) couplings to map homonuclear spin systems[3]. In our molecule, the pyridine protons (
H2′/H6′
and
H3′/H5′
) share a strong ortho coupling (~6.0 Hz). COSY will display distinct off-diagonal cross-peaks for these pairs, instantly isolating the pyridine spin system from the phenyl spin system.
HSQC (Inverse Detection & Multiplicity Editing): HSQC maps direct, one-bond correlations between protons (
1
H) and heteronuclei (
13
C)[4]. By utilizing inverse detection (exciting and detecting the highly sensitive
1
H nucleus while indirectly evolving the
13
C nucleus), HSQC provides massive sensitivity gains over 1D
13
C NMR. Furthermore, multiplicity-edited HSQC differentiates carbon types by phase (e.g., CH/CH
3
appear positive, CH
2
appear negative), acting as an immediate structural filter[3].
Expected Experimental Data & Structural Mapping
A robust analytical protocol must be predictable. Below is the expected quantitative NMR data for 2-Methoxy-5-(pyridin-4-yl)benzaldehyde, demonstrating how COSY and HSQC data interlock to form a complete structural proof.
Position
Fragment
Expected ¹H Shift (ppm)
Multiplicity &
J
(Hz)
Expected ¹³C Shift (ppm)
COSY Correlations
HSQC Correlation
1
-CHO
~10.45
Singlet (s)
~189.5
None
C
1
-H
2
-OCH
3
~3.95
Singlet (s)
~56.2
None
C
2
-H
3
Phenyl Ar-H
~7.15
Doublet (d,
J
=8.5)
~112.4
H
4
(Strong)
C
3
-H
3
4
Phenyl Ar-H
~7.85
Doublet of doublets (dd)
~133.6
H
3
, H
6
C
4
-H
4
6
Phenyl Ar-H
~8.10
Doublet (d,
J
=2.2)
~126.8
H
4
(Weak)
C
6
-H
6
2', 6'
Pyridine Ar-H
~8.65
Doublet (d,
J
=6.0)
~150.2
H
3′
, H
5′
C
2′/6′
-H
2′/6′
3', 5'
Pyridine Ar-H
~7.55
Doublet (d,
J
=6.0)
~121.5
H
2′
, H
6′
C
3′/5′
-H
3′/5′
(Note: Quaternary carbons such as the biaryl linkage points are intentionally absent from HSQC data, as HSQC only detects carbons with directly attached protons. This absence is a critical diagnostic feature).
Step-by-Step Experimental Protocol
This methodology is designed as a self-validating system . Every step includes a physical rationale and a validation checkpoint to ensure data integrity.
Phase 1: Sample Preparation
Solubilization: Dissolve 15–20 mg of 2-Methoxy-5-(pyridin-4-yl)benzaldehyde in 0.6 mL of deuterated chloroform (CDCl
3
, 99.8% D).
Filtration: Pass the solution through a glass wool plug into a standard 5 mm NMR tube. Rationale: Particulate matter distorts magnetic field homogeneity (
B0
), leading to broadened lines that obscure fine
J
-couplings.
Phase 2: 2D COSY Acquisition
Pulse Sequence: Select a phase-sensitive Double Quantum Filtered COSY (DQF-COSY).
Parameters: Set the spectral width to encompass 0–12 ppm. Acquire 2048 points in the direct dimension (
t2
) and 256 increments in the indirect dimension (
t1
). Set the relaxation delay (
D1
) to 1.5 seconds.
System Self-Validation Checkpoint: Before processing the 2D matrix, examine the first increment (1D projection). If the formyl proton (~10.45 ppm) is missing or heavily attenuated, the
D1
delay is too short for the long
T1
relaxation time of aldehyde protons. Increase
D1
to 2.0s.
Phase 3: Multiplicity-Edited 2D HSQC Acquisition
Pulse Sequence: Select a
1
H-
13
C HSQC sequence with multiplicity editing.
Parameter Optimization: Set the INEPT transfer delay based on an average one-bond coupling constant (
1JCH
) of 145 Hz .
System Self-Validation Checkpoint: Analyze the phase of the resulting cross-peaks. Because 2-Methoxy-5-(pyridin-4-yl)benzaldehyde contains only CH and CH
3
groups (and zero CH
2
groups), all cross-peaks must possess a positive phase (typically phased to appear red or black depending on software). The appearance of a negative (blue) cross-peak immediately flags the presence of an aliphatic impurity[3].
Aldehyde Verification: Verify the cross-peak at ~10.45 ppm / 189.5 ppm. Aldehydes often have higher
1JCH
values (~170 Hz). If this peak is weak, it confirms the INEPT delay was strictly optimized for the aromatic/aliphatic average (145 Hz), physically validating the pulse sequence's selectivity.
Structural Elucidation Workflow
The logical progression from initial screening to absolute validation is visualized below.
Caption: Workflow for NMR structural elucidation using 1D and 2D correlation techniques.
Conclusion
While 1D NMR remains a rapid tool for qualitative assessment, the structural validation of biaryl compounds like 2-Methoxy-5-(pyridin-4-yl)benzaldehyde demands the resolving power of 2D NMR. By systematically applying COSY to map proton spin networks and HSQC to anchor those protons to their specific carbon backbone, researchers can eliminate regioisomeric ambiguity. Furthermore, because 2D NMR relies on fundamental quantum mechanical properties—such as scalar coupling and inverse detection—it serves as a highly accurate, non-destructive, and self-validating analytical product[5].
References
Creative Biostructure. Understanding 2D NMR Spectra: How to Read and Interpret Them. Available at: [Link][2]
National Center for Biotechnology Information (PMC). The Evolving Landscape of NMR Structural Elucidation. Available at:[Link][3]
Analytical Chemistry (ACS Publications). Expedited Nuclear Magnetic Resonance Assignment of Small- to Medium-Sized Molecules with Improved HSQC−CLIP−COSY Experiments. Available at:[Link][4]
MDPI. Applications of Solution NMR Spectroscopy in Quality Assessment and Authentication. Available at: [Link][5]
FT-IR spectra comparison of 2-Methoxy-5-(pyridin-4-yl)benzaldehyde and its boronic acid precursors
An In-Depth FT-IR Spectral Analysis of 2-Methoxy-5-(pyridin-4-yl)benzaldehyde and Its Boronic Acid Precursors This guide provides a comprehensive comparison of the Fourier-Transform Infrared (FT-IR) spectra of 2-Methoxy-...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth FT-IR Spectral Analysis of 2-Methoxy-5-(pyridin-4-yl)benzaldehyde and Its Boronic Acid Precursors
This guide provides a comprehensive comparison of the Fourier-Transform Infrared (FT-IR) spectra of 2-Methoxy-5-(pyridin-4-yl)benzaldehyde and its boronic acid precursors, 2-methoxy-5-formylphenylboronic acid and pyridine-4-boronic acid. We will delve into the characteristic vibrational frequencies of each compound, offering a clear spectroscopic narrative of the Suzuki-Miyaura cross-coupling reaction used for its synthesis. The experimental data herein serves to validate the chemical transformation by identifying the presence of key functional groups in the product and confirming the absence of precursor functionalities.
Introduction: The Role of FT-IR in Synthetic Verification
In the realm of drug development and organic synthesis, the unambiguous confirmation of a molecule's structure is paramount. 2-Methoxy-5-(pyridin-4-yl)benzaldehyde is a valuable heterocyclic building block, often synthesized via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2][3] This reaction creates a crucial carbon-carbon bond between an organohalide (or equivalent) and an organoboron compound. In our case, it couples 2-methoxy-5-formylphenylboronic acid with a suitable pyridine derivative, conceptually starting from pyridine-4-boronic acid.
FT-IR spectroscopy emerges as a powerful, rapid, and non-destructive analytical technique for monitoring such transformations.[1] By probing the vibrational modes of molecules, FT-IR allows us to track the characteristic functional groups of the reactants and verify their consumption, while simultaneously confirming the appearance of the newly formed product's spectral signature. This guide will demonstrate the utility of FT-IR in distinguishing the final product from its boronic acid precursors, providing tangible evidence of a successful synthesis.
For the analysis of solid samples, as is the case with these compounds, the choice of sampling technique is critical for obtaining reproducible and high-quality spectra. While traditional methods like KBr pellets are effective, they can be labor-intensive and susceptible to moisture contamination.[4][5][6] We have opted for Attenuated Total Reflectance (ATR) FT-IR spectroscopy, a modern technique that allows for the direct analysis of solid powders with minimal sample preparation, ensuring excellent sample-to-crystal contact and high spectral fidelity.[7][8][9][10]
Step-by-Step ATR-FT-IR Measurement Protocol
Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics. The ATR accessory, typically equipped with a diamond crystal, should be clean.
Background Spectrum: Before analyzing any sample, a background spectrum must be collected. This is done with the clean, empty ATR crystal to measure the absorbance of the ambient environment (e.g., CO2, water vapor), which will then be subtracted from the sample spectrum.
Sample Application: Place a small amount (a few milligrams) of the solid sample powder directly onto the center of the ATR crystal.
Applying Pressure: Use the accessory's pressure clamp to press the sample firmly and evenly against the crystal surface. Consistent pressure is key to achieving a good signal-to-noise ratio and spectral reproducibility.[11]
Spectrum Acquisition: Collect the sample spectrum. Typically, this involves co-adding multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio. The data is usually collected over a wavenumber range of 4000 to 400 cm⁻¹.
Cleaning: After the measurement, release the pressure clamp, remove the sample powder, and clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or ethanol) and a soft, non-abrasive wipe.
Repeat for Each Compound: Repeat steps 2 through 6 for each of the boronic acid precursors and the final benzaldehyde product.
Experimental Workflow Diagram
Caption: Workflow for ATR-FT-IR Spectroscopy.
Comparative Spectral Analysis
The core of this guide is the direct comparison of the FT-IR spectra. The key is to identify the unique vibrational signatures of the functional groups within each molecule and to track their appearance or disappearance across the reaction.
Data Summary Table
The table below summarizes the principal vibrational bands observed for the two precursors and the final product.
O-H Stretch: Both precursors exhibit a very broad and prominent absorption band in the 3400-3200 cm⁻¹ region. This is the hallmark of the hydrogen-bonded O-H stretching vibrations of the boronic acid B(OH)₂ group.[12][13] Its broadness is due to the extensive hydrogen bonding present in the solid state.
B-O Stretch: A strong absorption peak is observed around 1350-1345 cm⁻¹ in both precursors. This band is characteristic of the asymmetric B-O stretching vibration within the boronic acid moiety.[14][15]
Aldehyde Group (in 2-methoxy-5-formylphenylboronic acid): This precursor is distinguished by a strong, sharp carbonyl (C=O) stretching peak around 1685 cm⁻¹.[16][17][18] The position, slightly lower than a typical saturated aldehyde, is due to conjugation with the aromatic ring. Additionally, two weaker but distinct peaks for the aldehyde C-H stretch (a Fermi doublet) are visible around 2820 cm⁻¹ and 2730 cm⁻¹.[17][19]
Pyridine Ring (in pyridine-4-boronic acid): This molecule shows characteristic aromatic C=C and C=N stretching vibrations in the 1600-1400 cm⁻¹ region.[20][21]
The Product (2-Methoxy-5-(pyridin-4-yl)benzaldehyde):
Disappearance of Boronic Acid Peaks: The most critical piece of evidence for a successful reaction is the complete disappearance of the broad O-H stretch (3400-3200 cm⁻¹) and the strong B-O stretch (~1350 cm⁻¹).[14] This unequivocally confirms that the boronic acid functional groups from both precursors have been consumed during the coupling reaction.
Retention of Aldehyde Peaks: The final product shows a strong C=O stretch around 1690 cm⁻¹ and the characteristic aldehyde C-H stretches (~2830 and ~2740 cm⁻¹), confirming the aldehyde functional group remains intact.[16][17][19]
Presence of Both Aromatic Systems: The spectrum of the product is more complex in the 1610-1400 cm⁻¹ "fingerprint" region. It displays multiple peaks corresponding to the C=C stretching of the substituted benzene ring and the C=C/C=N stretching modes of the pyridine ring, confirming the successful coupling of the two aromatic systems.[20][21]
Methoxy Group: The presence of the C-O stretching vibration from the methoxy group (~1255 cm⁻¹) is also retained in the final product.[22]
Logical Synthesis Verification
The FT-IR data provides a logical, self-validating system for confirming the synthesis. The argument flows directly from the comparison of the spectra.
Caption: Logical flow for synthesis verification via FT-IR.
Conclusion
This guide has demonstrated that FT-IR spectroscopy is an indispensable tool for the characterization and verification of synthetic organic chemistry. By comparing the spectra of the product, 2-Methoxy-5-(pyridin-4-yl)benzaldehyde, with its boronic acid precursors, we have established a clear and logical confirmation of the Suzuki-Miyaura cross-coupling reaction. The disappearance of the characteristic boronic acid O-H and B-O vibrational bands, coupled with the retention and combination of the aldehyde and aromatic signatures, provides definitive proof of the formation of the desired C-C coupled product. This method offers researchers a rapid, reliable, and data-driven approach to validating synthetic outcomes in drug discovery and materials science.
References
Doc Brown's Chemistry. (2026, March 1). Infrared spectrum of benzaldehyde.
Shimadzu Corporation. KBr Pellet Method.
Northern Illinois University, Department of Chemistry and Biochemistry. FT-IR Sample Preparation.
Specac. Making KBr Pellets for FTIR: Step by Step Guide.
Mettler Toledo. ATR-FTIR Spectroscopy Basics.
Wikipedia. Attenuated total reflectance.
Mettler Toledo. ATR-FTIR Spectroscopy Basics.
Anton Paar Wiki. Attenuated total reflectance (ATR).
AZoM. (2022, May 10). How is Potassium Bromide Used in Infrared Spectroscopy?.
Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones.
University of Calgary. IR Spectroscopy Tutorial: Aldehydes.
PerkinElmer. FT-IR Spectroscopy: Attenuated Total Reflectance (ATR).
Shimadzu Corporation. Measurement of L-Cysteine Hydrochloride.
ResearchGate. FT-IR Spectrum of Benzaldehyde.
McMurry, J. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition.
Tivanski, A. V., et al. (2004). Infrared Detection of a Phenylboronic Acid Terminated Alkane Thiol Monolayer on Gold Surfaces. Langmuir.
ResearchGate. ATR-FT-IR spectra of 1, 2, and boronate microparticles BP.
PubChem. (Pyridin-4-yl)boronic acid.
Wong, K., & Wurrey, C. J. (n.d.). The FTIR Spectra of Pyridine and Pyridine-d. Semantic Scholar.
ResearchGate. (2014, January 26). What does a "Pyridine- FTIR analysis" can tell me?.
Sundaraganesan, N., et al. (2012). The spectroscopic (FTIR, FT-Raman, NMR and UV), first-order hyperpolarizability and HOMO-LUMO analysis of methylboronic acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
Peak, D., et al. ATR-FTIR spectroscopic studies of boric acid adsorption on hydrous ferric oxide. Geochimica et Cosmochimica Acta.
PubChem. 5-Formyl-2-methoxyphenylboronic acid.
Royal Society of Chemistry. (n.d.). IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet.
ResearchGate. (2014, May 19). Why is there a peak at 3400 cm-1 in pyridine IR spectra, especially for anhydrous pyridine?.
American Chemical Society. (n.d.). Continuous Ligand-Free Suzuki-Miyaura Cross-Coupling Reactions in a Cartridge Flow Reactor Using a Gel-Supported Catalyst.
University of Rochester. (2025, May 1). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring.
National Institutes of Health. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates.
Apollo Scientific. Pyridine-4-boronic acid.
Advion. SUZUKI REACTION MONITORING.
ChemicalBook. (2026, January 13). Pyridine-4-boronic acid.
MDPI. (2021, August 13). New Insights on the Vibrational Dynamics of 2-Methoxy-, 4-Methoxy- and 4-Ethoxy-Benzaldehyde from INS Spectra and Periodic DFT Calculations.
NextSDS. 2-methoxy-5-(pyridin-4-yl)benzaldehyde — Chemical Substance Information.
Proper Disposal of 2-Methoxy-5-(pyridin-4-yl)benzaldehyde: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals The responsible disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. This guide provides a detailed, step-...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
The responsible disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Methoxy-5-(pyridin-4-yl)benzaldehyde (CAS No. 385802-40-4), a compound that requires careful handling due to its specific hazard profile. By adhering to these procedures, you can ensure the safety of laboratory personnel and compliance with regulatory standards.
Hazard Assessment and Safety Profile
Understanding the inherent risks of a chemical is the foundation of safe handling and disposal. 2-Methoxy-5-(pyridin-4-yl)benzaldehyde is classified with the following hazards[1]:
Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation, drowsiness, or dizziness.
Given the presence of both a substituted benzaldehyde and a pyridine moiety, it is prudent to consider the hazards associated with both chemical classes. Aldehydes can be irritants, and pyridines are often flammable and toxic[2][3][4]. Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment and in a controlled environment.
Key Safety and Hazard Data
Hazard Classification
GHS Category
Description
Acute Toxicity
Category 4
Harmful if swallowed, inhaled, or in contact with skin[1].
May cause respiratory irritation, drowsiness, or dizziness[1].
Personal Protective Equipment (PPE) and Handling
Before beginning any disposal-related activities, ensure the following PPE is worn:
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes[5][6][7].
Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene[8][9]. Inspect gloves for any signs of degradation before use.
Body Protection: A lab coat or chemical-resistant apron should be worn to protect against skin contact[10].
Respiratory Protection: All handling of solid 2-Methoxy-5-(pyridin-4-yl)benzaldehyde or its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors[2][10].
Spill Management Protocol
Accidental spills should be addressed immediately and safely. The following procedure outlines the necessary steps for spill containment and cleanup:
Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate non-essential personnel. Ensure the area is well-ventilated, preferably within a chemical fume hood[2][8].
Contain the Spill: For solid spills, carefully sweep up the material to avoid generating dust. For liquid spills, use an inert absorbent material like vermiculite, sand, or a commercial sorbent pad to contain the spill[2][6].
Collect and Package: Carefully transfer the spilled material and any contaminated absorbent into a clearly labeled, sealable waste container[6][7][8].
Decontaminate the Area: Clean the spill area thoroughly with an appropriate solvent (e.g., isopropanol, ethanol) followed by soap and water.
Dispose of Contaminated Materials: All materials used for cleanup, including contaminated PPE, must be disposed of as hazardous waste.
Step-by-Step Disposal Procedure
The disposal of 2-Methoxy-5-(pyridin-4-yl)benzaldehyde must comply with local, state, and federal regulations. The U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) provides a framework for the management of hazardous waste from "cradle to grave"[11][12].
Waste Characterization
Due to its toxic and irritant properties, 2-Methoxy-5-(pyridin-4-yl)benzaldehyde is classified as hazardous waste[8]. It should not be disposed of down the drain or in regular trash[2][3].
Waste Collection and Segregation
Designated Waste Container: Use a dedicated, compatible, and clearly labeled hazardous waste container. The container should be in good condition and have a secure lid[8][13].
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "2-Methoxy-5-(pyridin-4-yl)benzaldehyde," and the associated hazards (e.g., "Toxic," "Irritant")[8].
Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible chemicals can react violently[13].
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of 2-Methoxy-5-(pyridin-4-yl)benzaldehyde.
Caption: Workflow for the safe collection and disposal of 2-Methoxy-5-(pyridin-4-yl)benzaldehyde waste.
Final Disposal
The ultimate disposal of the collected hazardous waste must be handled by a licensed waste disposal facility. Your institution's EHS department will coordinate the pickup and transportation of the waste in accordance with all regulatory requirements[11][14]. It is crucial to maintain accurate records of the waste generated and its disposal[11][13].
Emergency Procedures
In the event of exposure, follow these first-aid measures immediately:
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention[5][6].
Skin Contact: Remove contaminated clothing immediately and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists[5][6].
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist[5][6].
Ingestion: Do not induce vomiting. Rinse the mouth with water and give two glasses of water to drink. Seek immediate medical attention[5].
Conclusion
The proper disposal of 2-Methoxy-5-(pyridin-4-yl)benzaldehyde is a multi-step process that prioritizes safety and regulatory compliance. By understanding the hazards, utilizing appropriate personal protective equipment, and following the outlined procedures for spill management and waste collection, researchers can mitigate risks and ensure the responsible management of this chemical waste. Always consult your institution's specific safety protocols and EHS department for guidance.
References
NextSDS. (n.d.). 2-methoxy-5-(pyridin-4-yl)benzaldehyde — Chemical Substance Information.
J. J. Keller Datasense. (2023, August 29). Proper Disposal of Chemicals.
MilliporeSigma. (2025, November 6). Safety Data Sheet.
Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
BenchChem. (2025, December). Safe Disposal of 2,6-Di(1H-imidazol-1-yl)pyridine: A Procedural Guide.
Texas Woman's University. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations.
Fisher Scientific. (2025, December 22). Safety Data Sheet.
AK Scientific, Inc. (n.d.). 2-[(4-Methoxybenzyl)oxy]benzaldehyde Safety Data Sheet.
U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]
U.S. Environmental Protection Agency. (2025, June 23). Learn the Basics of Hazardous Waste.
ChemSupply Australia Pty Ltd. (n.d.). Safety Data Sheet PYRIDINE.
U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
Emerald Kalama Chemical, LLC. (2006, May 2). BENZALDEHYDE.
CymitQuimica. (2024, December 19). Safety Data Sheet.
Personal protective equipment for handling 2-Methoxy-5-(pyridin-4-yl)benzaldehyde
Executive Summary 2-Methoxy-5-(pyridin-4-yl)benzaldehyde (CAS: 385802-40-4) is a highly versatile, bifunctional building block frequently utilized in pharmaceutical synthesis and drug discovery, particularly in Suzuki-Mi...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
2-Methoxy-5-(pyridin-4-yl)benzaldehyde (CAS: 385802-40-4) is a highly versatile, bifunctional building block frequently utilized in pharmaceutical synthesis and drug discovery, particularly in Suzuki-Miyaura cross-coupling reactions[1]. While its structural properties make it an excellent scaffold for developing pyridine-containing pharmacophores, these same features impart significant acute toxicity and irritant properties.
This guide provides a self-validating, step-by-step operational protocol for researchers handling this compound. By understanding the mechanistic causality behind its hazards, laboratories can implement robust Personal Protective Equipment (PPE) matrices and disposal plans that ensure absolute operational safety.
Mechanistic Hazard Assessment: The Causality of Toxicity
To effectively protect against chemical exposure, researchers must understand why a compound is hazardous. The toxicity profile of 2-Methoxy-5-(pyridin-4-yl)benzaldehyde is driven by the synergistic effects of its functional groups:
The Electrophilic Aldehyde Moiety (H315, H319): Aldehydes are highly reactive electrophiles. Upon contact with biological tissues, the carbonyl carbon readily undergoes nucleophilic attack by primary amines (e.g., lysine residues) and thiols (e.g., cysteine residues) present in mucosal and epidermal proteins[2]. This cross-linking mechanism is the direct cause of severe eye irritation (H319) and skin irritation (H315)[1].
The Pyridine Ring (H302, H312, H332, H336): Pyridine derivatives are highly lipophilic, which dramatically enhances their ability to penetrate the stratum corneum (dermal layer) and cellular membranes. This rapid absorption pathway necessitates the H312 (Harmful in contact with skin) classification[1][3]. Once systemic, pyridine compounds can cross the blood-brain barrier, interfering with neurotransmitter pathways and causing central nervous system (CNS) depression, manifesting as drowsiness or dizziness (H336)[3].
Quantitative Hazard & PPE Matrix
To mitigate these specific mechanistic risks, standard laboratory attire is insufficient. The following matrix summarizes the quantitative hazard codes and the mandatory PPE required to break the exposure causality chain.
Hazard Code
Physiological Risk
Causality / Mechanism
Mandatory PPE Mitigation
H302
Harmful if swallowed
Systemic absorption via GI tract.
Respirator/Mask: N95 or P100 particulate mask to prevent ingestion of airborne dust.
H312
Harmful in contact with skin
Lipophilic dermal penetration via pyridine ring.
Gloves: Double-layered Nitrile (min 0.11 mm) for routine handling; Butyl rubber for spills.
H332
Harmful if inhaled
Alveolar absorption of fine particulates.
Engineering Control: Class II Type A2 Biological Safety Cabinet or Chemical Fume Hood.
H315 / H319
Skin / Serious eye irritation
Protein cross-linking via electrophilic aldehyde.
Eyewear: Tight-fitting chemical splash goggles (ANSI Z87.1+). No safety glasses.
Every protocol must be a self-validating system. Do not proceed to the next step unless the previous step has been successfully verified.
Step-by-Step Handling Methodology
Pre-Operation Verification: Verify that the chemical fume hood is fully operational with a face velocity between 80–120 feet per minute (fpm).
PPE Donning Sequence: Inspect nitrile gloves for micro-tears. Don the first pair, followed by the lab coat, ensuring the cuffs cover the glove wrists. Don the second pair of gloves over the cuffs. Equip chemical splash goggles.
Weighing Protocol: Utilize an enclosed analytical balance located inside the fume hood. If an external balance must be used, utilize a static-dissipative weighing boat and a sealed transfer container to prevent particulate aerosolization (mitigating H332).
Material Transfer: Use a grounded, anti-static spatula. Transfer the solid directly into the receiving flask. Immediately seal the flask with a septum.
Post-Handling Decontamination: Wipe down the balance, spatulas, and hood surface with a solvent capable of dissolving the compound (e.g., acetone or ethanol), followed by a water wipe. Dispose of wipes in a sealed solid hazardous waste container.
Standard Operating Procedure for handling 2-Methoxy-5-(pyridin-4-yl)benzaldehyde safely.
Spill Response & Chemical Disposal Plan
In the event of a spill, the primary objective is to prevent aerosolization and dermal contact. Because the compound contains a reactive aldehyde, chemical quenching can be employed to neutralize the hazard prior to disposal.
Step-by-Step Spill Mitigation
Immediate Isolation: For spills exceeding 10 grams outside a fume hood, immediately evacuate personnel from the immediate vicinity and increase room exhaust ventilation.
PPE Escalation: Responders must upgrade to heavy-duty Butyl rubber gloves (which offer superior resistance to pyridine derivatives) and a half-face respirator with P100/Organic Vapor cartridges.
Containment & Absorption: Surround the powder with an inert, dust-suppressing absorbent such as damp vermiculite or sand. Do not dry sweep, as this will aerosolize the toxic particulates.
Chemical Quenching (Optional but Recommended): To neutralize the irritating aldehyde moiety, carefully spray the spill area with a saturated aqueous solution of sodium bisulfite (
NaHSO3
) . The bisulfite reacts nucleophilically with the aldehyde to form a stable, water-soluble, and non-volatile bisulfite adduct, drastically reducing inhalation and irritation hazards.
Recovery & Waste Segregation: Use non-sparking plastic scoops to collect the neutralized slurry. Place it into a high-density polyethylene (HDPE) hazardous waste bucket.